Thp-C4-peg4
Description
Properties
Molecular Formula |
C17H34O6 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-[2-[6-(oxan-2-yloxy)hexoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H34O6/c18-8-12-20-14-16-21-15-13-19-9-4-1-2-5-10-22-17-7-3-6-11-23-17/h17-18H,1-16H2 |
InChI Key |
UJQSMPUTLZUENC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to THP-PEG4: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic drug design, particularly in the realm of targeted protein degradation and bioconjugation, linker molecules play a pivotal role. Among these, polyethylene glycol (PEG) derivatives have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of THP-PEG4, a heterobifunctional linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. We will delve into its chemical structure, physicochemical properties, and its functional role in modern drug development, supplemented with experimental protocols and pathway visualizations.
While the user's query mentioned "THP-C4-PEG4," publicly available data predominantly refers to "THP-PEG4." It is plausible that "this compound" represents a more specific, custom-synthesized derivative incorporating an additional four-carbon aliphatic chain. This guide will focus on the well-documented THP-PEG4 and will address the potential structure of a "C4" variant.
Chemical Structure and Identification
THP-PEG4 is composed of a tetraethylene glycol (PEG4) core, which imparts hydrophilicity. One terminus of the PEG chain is functionalized with a hydroxyl group (-OH), providing a reactive site for further chemical modification. The other terminus is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group for alcohols. This structural arrangement allows for the sequential and controlled conjugation of different molecular entities.
The potential structure of "this compound" would likely involve the insertion of a butyl (C4) chain between the THP-protected oxygen and the PEG moiety.
Table 1: Chemical Identifiers for THP-PEG4
| Identifier | Value | Citation |
| IUPAC Name | 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | [1] |
| CAS Number | 60221-37-6 | [2] |
| Molecular Formula | C11H22O5 | [2] |
| SMILES | C1CCOC(C1)OCCOCCOCCO | [1] |
| InChIKey | KUBUREHZQPDYHT-UHFFFAOYSA-N | [1] |
| Synonyms | THP-PEG3-OH, 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol |
Physicochemical Properties
The physicochemical properties of THP-PEG4 are crucial for its application in drug development, influencing factors such as solubility, stability, and in vivo disposition of the resulting conjugate.
Table 2: Physicochemical Properties of THP-PEG4
| Property | Value | Citation |
| Molecular Weight | 234.29 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 270 °C (Predicted) | |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | |
| pKa | 14.36 ± 0.10 (Predicted) | |
| Storage Temperature | 2-8°C or -20°C for long-term storage |
Role in Drug Development: PROTACs and Bioconjugation
THP-PEG4 is a key building block in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which THP-PEG4 is well-suited, is critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The PEG component of the linker enhances the aqueous solubility and cell permeability of the PROTAC molecule. The length of the PEG chain can be systematically varied to optimize the distance between the two ligands for efficient ternary complex formation.
The terminal hydroxyl group of THP-PEG4 serves as a versatile handle for chemical modification, allowing for the attachment of either the target protein ligand or the E3 ligase ligand. The THP protecting group ensures that this hydroxyl group remains unreactive until its desired deprotection under acidic conditions.
Beyond PROTACs, THP-PEG4 can be employed in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems where a hydrophilic, flexible linker is required.
Signaling Pathway: Mechanism of Action of a PROTAC
The following diagram illustrates the general mechanism of action of a PROTAC, where a linker such as THP-PEG4 connects the target protein binder and the E3 ligase binder.
Caption: General mechanism of action of a PROTAC molecule.
Experimental Protocols
The following are generalized experimental protocols for the key chemical transformations involving THP-PEG4. These should be considered as starting points and may require optimization for specific applications.
Derivatization of the Terminal Hydroxyl Group (Example: Tosylation)
This protocol describes the activation of the terminal hydroxyl group of THP-PEG4, for example, by tosylation, to facilitate subsequent nucleophilic substitution.
Workflow Diagram:
Caption: Workflow for the tosylation of THP-PEG4.
Materials:
-
THP-PEG4
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve THP-PEG4 (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.5-2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tosylated product.
Deprotection of the THP Group
This protocol describes the acid-catalyzed removal of the THP protecting group to liberate the terminal hydroxyl group.
Workflow Diagram:
Caption: Workflow for the deprotection of the THP group.
Materials:
-
THP-protected PEG derivative
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH) or other mild acid (e.g., pyridinium p-toluenesulfonate - PPTS)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected PEG derivative (1 equivalent) in methanol.
-
Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate until the solution is basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
If necessary, further purify by column chromatography.
Conclusion
THP-PEG4 is a valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its well-defined structure, favorable physicochemical properties, and bifunctional nature make it an ideal linker for the construction of complex therapeutic molecules like PROTACs. The ability to control its reactivity through the use of a THP protecting group allows for strategic and efficient synthetic routes. As the field of targeted protein degradation and bioconjugation continues to expand, the utility of well-designed linkers such as THP-PEG4 will undoubtedly grow, paving the way for the development of novel and more effective therapies.
References
An In-depth Technical Guide to the Hydrophilicity and Solubility of THP-C4-PEG4
This technical guide provides a comprehensive overview of the hydrophilicity and solubility of THP-C4-PEG4, a bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker designed for use in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins. The linker component of a PROTAC is a critical determinant of its overall physicochemical and pharmacokinetic properties, including its solubility and cell permeability.
The structure of this compound comprises three key moieties:
-
A Tetrahydropyran (THP) group: Often employed as a protecting group for alcohols, the THP ether can also influence the molecule's solubility.
-
A C4 alkyl chain (butyl chain): This hydrocarbon chain is a hydrophobic component of the linker.
-
A tetra-polyethylene glycol (PEG4) unit: PEG chains are well-known for their hydrophilic nature and their ability to enhance the aqueous solubility of conjugated molecules.
The balance of these hydrophobic and hydrophilic elements dictates the overall hydrophilicity and solubility of this compound, which in turn affects the properties of the resulting PROTAC.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the chemical formula and molecular weight are well-defined, specific experimental data on the hydrophilicity and aqueous solubility of this exact molecule are not widely available in the public domain.
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₄O₆ | MedKoo Bio |
| Molecular Weight | 334.45 g/mol | MedKoo Bio |
| Appearance | To be determined | MedKoo Bio |
| Purity | >98% (typical) | MedKoo Bio |
Hydrophilicity and Solubility Data
The hydrophilicity of a molecule is a critical factor in its biological activity and is often quantified by the octanol-water partition coefficient (LogP). While no experimentally determined LogP value for this compound has been found in the reviewed literature, a computed value for a closely related, smaller analogue, THP-PEG4 (C₁₁H₂₂O₅), is available. The solubility of this compound has been reported in a complex solvent system, which is common for the formulation of poorly soluble compounds for in vivo studies.
| Parameter | Value | Compound | Notes |
| XLogP3 (Computed) | 0.8 | THP-PEG4 | This is a computed value for a related, smaller molecule and should be considered as an estimate.[1] |
| Solubility | ≥ 2.08 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | This compound | This indicates good solubility in a co-solvent formulation, but not in a pure aqueous buffer. |
The presence of the PEG4 chain is expected to confer significant hydrophilic character to this compound. PEG chains are known to be highly water-soluble due to the ability of their ether oxygens to form hydrogen bonds with water molecules.[2][3] This enhanced water solubility is a desirable property for PROTAC linkers, as it can improve the overall solubility of the PROTAC molecule, which often includes two, typically hydrophobic, protein-binding ligands.
Experimental Protocols
To empirically determine the hydrophilicity and aqueous solubility of this compound, the following standard laboratory protocols can be employed.
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for LogP determination, as recommended by the OECD.[4]
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix n-octanol and water in a large vessel and shake vigorously for 24 hours. Allow the two phases to separate completely before use.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol.
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the pre-saturated water.
-
Add a precise volume of the n-octanol stock solution of this compound. The volume ratio of the two phases can be adjusted depending on the expected LogP.
-
Cap the tube tightly.
-
-
Equilibration: Place the tube on a mechanical shaker and agitate until equilibrium is reached (typically for several hours at a constant temperature).
-
Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Determination of Aqueous Solubility
This protocol outlines a general method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Small vials or tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge capable of high speed, or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid is necessary to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Separation of Undissolved Solid:
-
Centrifugation Method: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration Method: Filter the suspension through a low-binding 0.22 µm syringe filter to remove undissolved particles.
-
-
Sample Dilution and Quantification: Carefully take a known volume of the clear supernatant (the saturated solution) and dilute it with the mobile phase or a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC-UV with a standard curve).
-
Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. The solubility is typically expressed in mg/mL or mM.
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Experimental workflow for LogP determination.
Caption: Workflow for aqueous solubility determination.
References
An In-depth Technical Guide to THP-C4-PEG4 for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypothetical molecule THP-C4-PEG4, a proteolysis-targeting chimera (PROTAC), designed to induce the ubiquitination and subsequent degradation of a target protein. This document outlines its mechanism of action, presents illustrative quantitative data, and details key experimental protocols for its evaluation.
Introduction to this compound: A PROTAC Approach
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a powerful therapeutic strategy.[1][4]
The hypothetical molecule, this compound, is conceptualized as a PROTAC with three key components:
-
A "THP" moiety: This component is designed to bind to an E3 ubiquitin ligase. Based on common PROTAC design, "THP" is presumed to be a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase.
-
A Protein of Interest (POI) ligand: This part of the molecule specifically binds to the target protein intended for degradation.
-
A C4-PEG4 linker: This linker connects the THP and POI ligands. Its composition, a 4-carbon alkyl chain (C4) and a 4-unit polyethylene glycol chain (PEG4), is crucial for optimizing the formation and stability of the ternary complex.
Mechanism of Action
This compound operates by hijacking the UPS. The process begins with the PROTAC simultaneously binding to both the target protein and the E3 ligase, forming a ternary complex (POI-PROTAC-E3 Ligase). This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The this compound molecule is then released and can engage in another cycle of degradation, acting in a catalytic manner.
Caption: Mechanism of this compound induced protein degradation.
Quantitative Data Summary
The efficacy of a PROTAC is assessed through various quantitative metrics. The following tables present hypothetical data for this compound against a target protein.
Table 1: Binding Affinities and Ternary Complex Formation
| Molecule | Target Protein Kd (nM) | CRBN Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) |
| This compound | 50 | 250 | 25 | 10 |
| Control (POI Ligand) | 45 | >10,000 | N/A | N/A |
| Control (THP Ligand) | >10,000 | 230 | N/A | N/A |
Table 2: In Vitro Degradation Profile
| Compound | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| This compound | 15 | 95 | 8 |
| Negative Control | >10,000 | <10 | N/A |
-
Kd: Dissociation constant, a measure of binding affinity.
-
Cooperativity (α): A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity.
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Key Experimental Protocols
4.1. Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with this compound.
-
Cell Seeding: Plate cells at a density of 2 x 105 cells/well in a 12-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.
Caption: Workflow for Western Blot analysis.
4.2. In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with this compound at its DC50 concentration and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the immunoprecipitated protein from the beads.
-
Western Blotting: Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. A corresponding increase in higher molecular weight bands indicates ubiquitination.
Caption: Workflow for in-cell ubiquitination assay.
4.3. Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of this compound concentrations for an extended period (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable.
Conclusion
This compound represents a promising, albeit hypothetical, tool for targeted protein degradation. Its bifunctional nature allows for the catalytic removal of specific proteins, offering potential advantages over traditional inhibitors. The experimental protocols and data presented in this guide provide a foundational framework for the evaluation and characterization of this and other PROTAC molecules. Further studies would be necessary to fully elucidate its therapeutic potential and selectivity profile.
References
The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two active domains—one binding the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, valued for their unique ability to modulate solubility, cell permeability, and the efficiency of target protein degradation. This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility. This is particularly advantageous in PROTAC design, as the resulting bifunctional molecules are often large and lipophilic, leading to challenges with solubility and cell permeability.[1][2]
Enhancing Solubility and Physicochemical Properties
A primary function of incorporating PEG linkers is to enhance the aqueous solubility of PROTAC molecules.[3][4][5] The ether oxygens in the PEG backbone can form hydrogen bonds with water, improving the molecule's compatibility with physiological environments. This enhanced solubility is crucial for both in vitro handling and in vivo administration.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield the PROTAC's polar surface area, facilitating cell entry. However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can negatively impact cellular uptake.
Optimizing Ternary Complex Formation
The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker length is necessary to correctly orient the two proteins for efficient ubiquitination. If the linker is too short, steric hindrance may prevent the formation of the ternary complex. Conversely, a linker that is too long may not effectively bring the proteins into close enough proximity for the ubiquitin transfer to occur.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). The optimal linker length is target-dependent and must be determined experimentally.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | |
| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | |
| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | |
| Bromodomain-containing protein 4 (BRD4) | PEG | 3 | 55 | 85 | |
| Bromodomain-containing protein 4 (BRD4) | PEG | 4 | 20 | 95 | |
| Bromodomain-containing protein 4 (BRD4) | PEG | 5 | 15 | >98 | |
| Bromodomain-containing protein 4 (BRD4) | PEG | 6 | 30 | 92 |
Signaling Pathway and Experimental Workflow
To understand the design and evaluation of PROTACs, it is essential to visualize the underlying biological pathway and the typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to assess cell viability after PROTAC treatment.
Materials:
-
Cells and culture medium
-
96-well plates
-
PROTAC compound
-
MTS solution (containing PES)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the PROTAC compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.
-
-
MTS Addition:
-
Add 20 µL of MTS solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from wells with medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the formation and stability of the ternary complex in real-time.
General Principle: One of the interacting partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC is then injected, followed by the injection of the target protein. The change in the refractive index at the sensor surface, measured in response units (RU), corresponds to the binding of the molecules.
Simplified Protocol Outline:
-
Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis (Optional but Recommended):
-
Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
Separately, inject varying concentrations of the target protein over the immobilized E3 ligase to check for non-specific binding.
-
-
Ternary Complex Formation:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein over the immobilized E3 ligase.
-
Alternatively, pre-incubate the PROTAC with the target protein before injecting the mixture over the E3 ligase surface.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the affinity (KD) of the ternary complex formation.
-
The cooperativity of the ternary complex formation can also be calculated, which provides insight into the stability of the complex.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Methodological & Application
Application Notes and Protocols for THP-C4-PEG4 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to THP-C4-PEG4 in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.
The this compound linker is a bifunctional molecule incorporating a tetraethylene glycol (PEG4) chain to enhance hydrophilicity, a butyl (C4) spacer, and a tetrahydropyranyl (THP) protecting group. The PEG component is instrumental in improving the solubility and pharmacokinetic profile of the resulting PROTAC. The THP group serves as a protecting group for a hydroxyl functionality, which can be deprotected under acidic conditions to reveal a reactive handle for conjugation to either the warhead or the E3 ligase ligand. This modular design allows for a convergent and flexible synthetic strategy.
Synthesis of a PROTAC using a this compound Linker: A Representative Protocol
This section details a representative, multi-step protocol for the synthesis of a hypothetical PROTAC, herein named "PROTAC-T," which targets a protein of interest (POI) for degradation by recruiting the Cereblon (CRBN) E3 ligase. This protocol illustrates the utility of a this compound linker in a convergent synthetic approach.
Step 1: Functionalization of the this compound Linker
The commercially available this compound-OH is first activated for subsequent coupling with the E3 ligase ligand. A common method is to convert the terminal hydroxyl group to a more reactive species, such as a mesylate or a halide.
-
Materials: this compound-OH, methanesulfonyl chloride (MsCl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq) dropwise to the solution.
-
Slowly add MsCl (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound-OMs.
-
Step 2: Conjugation of the Linker to the E3 Ligase Ligand
The activated linker is then conjugated to the E3 ligase ligand. In this example, we will use a derivative of pomalidomide, a common CRBN ligand, with a free hydroxyl group for coupling.
-
Materials: this compound-OMs, hydroxy-pomalidomide, cesium carbonate (Cs2CO3), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of hydroxy-pomalidomide (1.0 eq) in anhydrous DMF, add Cs2CO3 (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound-OMs (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the THP-protected linker-E3 ligase ligand conjugate.
-
Step 3: Deprotection of the THP Group
The THP protecting group is removed under acidic conditions to reveal the terminal hydroxyl group on the linker, which will then be coupled to the warhead.
-
Materials: THP-protected linker-E3 ligase ligand conjugate, pyridinium p-toluenesulfonate (PPTS), ethanol (EtOH).
-
Procedure:
-
Dissolve the THP-protected conjugate in ethanol.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base such as sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by flash column chromatography to yield the deprotected linker-E3 ligase ligand conjugate.
-
Step 4: Final Conjugation to the Warhead
The final step involves coupling the deprotected linker-E3 ligase ligand conjugate to the warhead. This example assumes the warhead has a carboxylic acid functionality suitable for an esterification or an amide coupling after conversion of the linker's hydroxyl group. For this protocol, we will illustrate a Mitsunobu reaction.
-
Materials: Deprotected linker-E3 ligase ligand conjugate, warhead with a phenolic hydroxyl group, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the deprotected linker-E3 ligase ligand conjugate (1.0 eq), the warhead (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC-T.
-
Experimental Protocols for PROTAC Evaluation
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by the synthesized PROTAC.
-
Materials:
-
Cultured cells expressing the target protein.
-
Synthesized PROTAC-T.
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-T (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours). Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation observed).
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol assesses the cytotoxic effect of the synthesized PROTAC on the cells.
-
Materials:
-
Cultured cells.
-
Synthesized PROTAC-T.
-
96-well plates.
-
MTT reagent or CellTiter-Glo® reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of PROTAC-T for a desired duration (e.g., 72 hours).
-
Assay:
-
For MTT assay, add MTT solution to each well and incubate. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay, add the reagent directly to the wells to measure ATP levels.
-
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The quantitative data from the experimental evaluation of PROTAC-T are summarized below. Note: This data is illustrative and serves as an example of how to present the results.
| Parameter | PROTAC-T |
| Target Protein Degradation | |
| Cell Line | Example Cancer Cell Line |
| Treatment Time | 24 hours |
| DC50 | 50 nM |
| Dmax | >90% |
| Cell Viability | |
| Cell Line | Example Cancer Cell Line |
| Treatment Time | 72 hours |
| IC50 | 150 nM |
Visualizations
PROTAC Synthesis Workflow
Caption: A workflow diagram illustrating the key steps in the synthesis of a PROTAC molecule using a this compound linker.
PROTAC Mechanism of Action
Caption: A diagram illustrating the mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.
Step-by-Step Guide to THP-C4-PEG4 Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the successful conjugation of molecules using the heterobifunctional linker, THP-C4-PEG4-OH. This linker is particularly valuable in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where precise, sequential addition of two different molecular entities is required.
The this compound-OH linker possesses two distinct hydroxyl groups. One is a free, reactive hydroxyl group at the terminus of the polyethylene glycol (PEG) chain, ready for immediate conjugation. The second hydroxyl group is protected by a tetrahydropyranyl (THP) group. This protecting group is stable under various reaction conditions but can be selectively removed under acidic conditions to reveal the hydroxyl group for a subsequent conjugation step. This sequential approach prevents self-conjugation and allows for the controlled assembly of complex molecules.
Core Principles of this compound-OH Conjugation
The conjugation strategy involves a three-stage process:
-
First Conjugation: The free hydroxyl group of the this compound-OH linker is reacted with the first molecule of interest (Molecule A).
-
THP Deprotection: The THP protecting group is removed under acidic conditions to expose the second hydroxyl group.
-
Second Conjugation: The newly deprotected hydroxyl group is then conjugated to the second molecule of interest (Molecule B).
This methodology ensures a controlled and directional synthesis of the final conjugate.
Experimental Protocols
The following protocols provide detailed methodologies for each stage of the conjugation process. Optimization of these protocols may be necessary depending on the specific properties of the molecules being conjugated.
Protocol 1: Conjugation of the First Molecule (Molecule A) to the Free Hydroxyl Group of this compound-OH
This protocol describes the conjugation of a molecule with a carboxylic acid group to the free hydroxyl end of the this compound-OH linker via a Mitsunobu reaction.
Materials:
-
This compound-OH
-
Molecule A (containing a carboxylic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound-OH (1 equivalent) and Molecule A (1.2 equivalents) in anhydrous THF.
-
Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting conjugate (Molecule A-PEG4-C4-OTHP) by silica gel column chromatography.
Quantitative Data Summary for First Conjugation (Mitsunobu Reaction):
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or DCM | Aprotic solvent to prevent quenching of reagents. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for reaction completion. |
| Molar Ratio (Linker:Molecule A:PPh₃:DIAD) | 1 : 1.2 : 1.5 : 1.5 | A slight excess of Molecule A and reagents ensures complete consumption of the linker. |
| Reaction Time | 12 - 24 hours | Reaction time can vary depending on the reactivity of the substrates. |
| Monitoring | TLC, LC-MS | To determine the endpoint of the reaction. |
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to reveal the second hydroxyl group.
Materials:
-
Molecule A-PEG4-C4-OTHP conjugate
-
p-Toluenesulfonic acid (p-TSA) or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Molecule A-PEG4-C4-OTHP conjugate (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of p-TSA or PPTS (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting deprotected conjugate (Molecule A-PEG4-C4-OH) can be used in the next step, often without further purification.
Quantitative Data Summary for THP Deprotection:
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Ethanol | Protic solvent facilitates the solvolysis of the acetal. |
| Acid Catalyst | p-TSA or PPTS | Provides the acidic environment necessary for THP removal. PPTS is a milder option. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 2 - 4 hours | Deprotection is typically rapid. |
| Monitoring | TLC, LC-MS | To confirm the complete removal of the THP group. |
Protocol 3: Conjugation of the Second Molecule (Molecule B) to the Newly Deprotected Hydroxyl Group
This protocol describes the activation of the newly exposed hydroxyl group and its subsequent conjugation to a molecule containing a primary amine.
Part A: Activation of the Hydroxyl Group (Tosylation)
Materials:
-
Molecule A-PEG4-C4-OH conjugate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the Molecule A-PEG4-C4-OH conjugate (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2-3 equivalents) or pyridine.
-
Slowly add p-toluenesulfonyl chloride (1.5 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting tosylated intermediate (Molecule A-PEG4-C4-OTs) is often used directly in the next step.
Part B: Conjugation with an Amine-Containing Molecule (Molecule B)
Materials:
-
Molecule A-PEG4-C4-OTs intermediate
-
Molecule B (containing a primary amine)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the Molecule A-PEG4-C4-OTs intermediate (1 equivalent) and Molecule B (1.5 equivalents) in DMF or MeCN.
-
Add potassium carbonate or DIPEA (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final conjugate (Molecule A-PEG4-C4-Molecule B) by an appropriate method such as HPLC or column chromatography.
Quantitative Data Summary for Second Conjugation:
| Parameter | Recommended Condition | Rationale |
| Activation Reagent | p-Toluenesulfonyl chloride (TsCl) | Converts the hydroxyl into a good leaving group (tosylate). |
| Coupling Solvent | DMF or Acetonitrile | Polar aprotic solvents suitable for SN2 reactions. |
| Base | K₂CO₃ or DIPEA | To deprotonate the amine nucleophile. |
| Temperature | 50 - 70 °C | Heating is often required to drive the nucleophilic substitution to completion. |
| Reaction Time | 12 - 24 hours | Dependent on the reactivity of the amine. |
| Monitoring | TLC, LC-MS, HPLC | To track the formation of the final product. |
Visualizations
Caption: Sequential conjugation workflow using this compound-OH linker.
Caption: PROTAC mechanism of action.
Application Notes and Protocols for Cellular Analysis of a Hypothetical PROTAC Assembled with a THP-C4-PEG4 Linker
For research use only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1][3] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker plays a crucial role in PROTAC design, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently used as linkers due to their ability to enhance hydrophilicity and provide flexibility.
This document provides a detailed experimental workflow for the cellular characterization of a hypothetical PROTAC, herein named Hypothetical-PROTAC-1 , which is constructed using a THP-C4-PEG4 linker. This linker features a tetraethylene glycol (PEG4) chain to confer favorable solubility and pharmacokinetic properties, a C4 alkyl chain, and a tetrahydropyran (THP) protecting group. The THP group is an acid-labile protecting group that can be removed under mildly acidic conditions, which could be exploited for targeted drug release in specific cellular compartments or acidic microenvironments like tumors.
These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of PROTACs.
Mechanism of Action of Hypothetical-PROTAC-1
Hypothetical-PROTAC-1 is designed to induce the degradation of a specific Protein of Interest (POI) by hijacking the cell's natural protein disposal machinery. The workflow of this process is depicted below.
Experimental Workflow
The cellular evaluation of Hypothetical-PROTAC-1 follows a systematic workflow designed to assess its ability to induce the degradation of the target protein and to characterize its biological effects.
Data Presentation
The following tables present hypothetical quantitative data for Hypothetical-PROTAC-1 to illustrate how experimental results can be summarized.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of Hypothetical-PROTAC-1 in Different Cell Lines after 24-hour Treatment.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Cell Line A | POI-1 | 50 | 95 |
| Cell Line B | POI-1 | 75 | 90 |
| Cell Line C (Negative Control) | POI-1 | >1000 | <10 |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Time-Dependent Degradation of POI-1 in Cell Line A Treated with 100 nM Hypothetical-PROTAC-1.
| Time (hours) | Remaining POI-1 (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 30 |
| 16 | 10 |
| 24 | 5 |
Table 3: Effect of Hypothetical-PROTAC-1 on Cell Viability (IC50).
| Cell Line | IC50 (µM) after 72 hours |
| Cell Line A | 0.5 |
| Cell Line B | 1.2 |
| Cell Line C (Negative Control) | >50 |
IC50: The concentration of the compound that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This protocol describes the quantification of the target protein of interest (POI) levels in cells following treatment with Hypothetical-PROTAC-1.
Materials:
-
Cell culture medium and supplements
-
Hypothetical-PROTAC-1 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of Hypothetical-PROTAC-1 or a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Mechanistic Validation with Proteasome Inhibitor
This protocol is to confirm that the observed protein degradation is mediated by the proteasome.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
In a parallel set of experiments, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding Hypothetical-PROTAC-1.
-
Proceed with steps 3-7 of Protocol 1.
-
Expected Outcome: The degradation of the POI induced by Hypothetical-PROTAC-1 should be rescued in the presence of the proteasome inhibitor.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of Hypothetical-PROTAC-1 on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Hypothetical-PROTAC-1 for the desired duration (e.g., 72 hours).
-
Assay:
-
For CellTiter-Glo®: Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of Hypothetical-PROTAC-1.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the cellular characterization of a hypothetical PROTAC utilizing a this compound linker. By systematically evaluating protein degradation, mechanism of action, and downstream cellular effects, researchers can effectively assess the potential of novel PROTAC molecules for therapeutic development. The provided templates for data presentation and visualization are intended to facilitate clear and concise reporting of experimental findings.
References
Application Notes and Protocols for Cell Permeability Assays of THP-C4-PEG4-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker, such as the hydrophilic THP-C4-PEG4, plays a critical role in the overall properties of the PROTAC, including its solubility and cell permeability.
Due to their large molecular weight and high polar surface area, assessing the cell permeability of PROTACs is a critical step in their development.[2][3] Poor membrane permeability can significantly limit the efficacy of a PROTAC by preventing it from reaching its intracellular target. These application notes provide detailed protocols for commonly used cell permeability assays and discuss their application to this compound-based PROTACs.
Key Permeability Assays
Two primary assays are widely used to evaluate the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[3] It is a cost-effective method for early-stage screening of compounds.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a series of this compound-based PROTACs with varying target protein ligands.
Table 1: PAMPA Permeability Data
| PROTAC ID | Target Ligand | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| PROTAC-A | Kinase X Inhibitor | 1.2 | Low to Moderate |
| PROTAC-B | Bromodomain Y Ligand | 0.8 | Low |
| PROTAC-C | Nuclear Receptor Z Agonist | 2.5 | Moderate |
| Control (Warhead only) | Kinase X Inhibitor | 15.0 | High |
| Control (E3 Ligase Ligand) | VHL Ligand | 5.0 | Moderate |
Table 2: Caco-2 Permeability Data
| PROTAC ID | Papp A to B (10⁻⁶ cm/s) | Papp B to A (10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) | Classification |
| PROTAC-A | 0.5 | 2.0 | 4.0 | Low Permeability, Efflux Substrate |
| PROTAC-B | 0.2 | 0.3 | 1.5 | Very Low Permeability |
| PROTAC-C | 1.0 | 1.2 | 1.2 | Moderate Permeability |
| Control (Propranolol) | 25.0 | 24.5 | ~1.0 | High Permeability |
| Control (Atenolol) | 0.1 | 0.1 | ~1.0 | Low Permeability |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor well, through a filter coated with an artificial membrane, to an acceptor well. The concentration of the compound in both wells is measured after a specific incubation time to determine the permeability coefficient.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Donor plate and acceptor plate
-
Lecithin solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare Solutions: Dissolve test PROTACs and controls in PBS (with a small percentage of DMSO if necessary, typically <1%) to a final concentration of 10-100 µM.
-
Coat the Membrane: Add 5 µL of lecithin solution to each well of the donor plate filter.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the Plate: Carefully place the donor plate on top of the acceptor plate.
-
Add Test Compounds: Add 150 µL of the test compound solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in each sample using a suitable analytical method like LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Cequilibrium))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (Vd * Cd(0) + Va * Ca(0)) / (Vd + Va)
-
Cd(0) and Ca(0) are the initial concentrations in the donor and acceptor wells, respectively.
-
Protocol 2: Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells grown on a permeable support. Transport is measured in both the apical (A) to basolateral (B) and basolateral (B) to apical (A) directions to assess both passive permeability and active transport/efflux.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTACs and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow solution
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayer. Values should typically be >200 Ω·cm².
-
Perform a Lucifer Yellow permeability test. The Papp for Lucifer Yellow should be low (<1 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
A to B Transport: Add the test compound solution (in HBSS) to the apical side (donor) and fresh HBSS to the basolateral side (acceptor).
-
B to A Transport: Add the test compound solution (in HBSS) to the basolateral side (donor) and fresh HBSS to the apical side (acceptor).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analysis: Determine the concentration of the compound in each sample using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C₀ = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Visualizations
Caption: Experimental workflow for assessing PROTAC cell permeability.
Caption: Mechanism of action for a cell-permeable PROTAC.
References
Application Notes and Protocols: Live-Cell Imaging of Protein Degradation with a THP-C4-PEG4-based Fluorescent Probe
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing cellular machinery to eliminate disease-causing proteins. A key technology in TPD is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] Understanding the kinetics and dynamics of this process in real-time and within a cellular context is crucial for the development of effective protein-degrading drugs.
This document provides detailed application notes and protocols for the use of a novel, hypothetical fluorescent probe, Fluoro-Deg-Probe (FDP) , for the live-cell imaging of protein degradation. FDP is conceptualized as a fluorescently-labeled PROTAC that incorporates a THP-C4-PEG4 linker . This design allows for the direct visualization and quantification of the degradation of a protein of interest (POI) in living cells. The core structure comprises a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and the this compound linker, which is covalently attached to a fluorophore. The degradation of the POI-FDP complex leads to a measurable decrease in cellular fluorescence, enabling the kinetic analysis of protein degradation.
These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of targeted protein degradation and the development of novel therapeutics.
Mechanism of Action of Fluoro-Deg-Probe (FDP)
The FDP acts as a "theranostic" PROTAC, both inducing and reporting on the degradation of a target protein. The mechanism follows the canonical PROTAC pathway:
-
Cellular Entry: The FDP, due to its chemical properties, passively diffuses or is actively transported across the cell membrane.
-
Ternary Complex Formation: Inside the cell, the FDP binds simultaneously to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-FDP-E3 Ligase).
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation.
-
Proteasomal Degradation: The ubiquitinated POI, still bound to the fluorescent FDP, is recognized and degraded by the 26S proteasome.
-
Signal Reduction: The degradation of the entire complex results in the loss of the localized fluorescent signal, which can be monitored over time using live-cell microscopy. The rate of fluorescence decay is directly proportional to the rate of protein degradation.
Data Presentation
Quantitative data from live-cell imaging experiments with FDP can be summarized to evaluate the potency and efficacy of the degradation process. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the degradation half-life (t1/2).
| Parameter | Description | Hypothetical Value (FDP) |
| DC50 | The concentration of FDP that results in 50% degradation of the POI at a specific time point (e.g., 24 hours). | 50 nM |
| Dmax | The maximum percentage of POI degradation achieved at saturating concentrations of FDP. | >90% |
| Degradation t1/2 | The time required to degrade 50% of the POI at a given FDP concentration (e.g., 1 µM). | 2.5 hours |
Table 1: Hypothetical Degradation Parameters for Fluoro-Deg-Probe (FDP).
| FDP Concentration | Mean Fluorescence Intensity (AU) at t=0h | Mean Fluorescence Intensity (AU) at t=8h | % Degradation |
| Vehicle (0.1% DMSO) | 1500 | 1450 | ~3% |
| 10 nM | 1520 | 988 | ~35% |
| 50 nM | 1480 | 666 | ~55% |
| 100 nM | 1510 | 453 | ~70% |
| 500 nM | 1490 | 223 | ~85% |
| 1 µM | 1500 | 140 | >90% |
Table 2: Hypothetical Dose-Response Data for FDP-mediated Protein Degradation. The percentage of degradation is calculated based on the reduction in fluorescence intensity relative to the vehicle control.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Protein Degradation with FDP
This protocol describes the general procedure for treating cells with FDP and acquiring time-lapse images to monitor protein degradation.
Materials:
-
Cells expressing the protein of interest (POI).
-
Glass-bottom imaging dishes or plates.
-
Complete cell culture medium.
-
Fluoro-Deg-Probe (FDP) stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES).
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Cell Seeding:
-
Seed cells onto a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate for 24 hours in a standard cell culture incubator.
-
-
FDP Preparation and Addition:
-
On the day of the experiment, prepare serial dilutions of the FDP stock solution in pre-warmed live-cell imaging buffer to achieve the desired final concentrations.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully aspirate the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the FDP-containing imaging buffer to the cells.
-
-
Time-Lapse Microscopy:
-
Immediately place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
-
Allow the cells to equilibrate for 15-30 minutes.
-
Set up the imaging parameters:
-
Select the appropriate laser line and emission filter for the fluorophore on the FDP.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire images at multiple time points (e.g., every 15-30 minutes for 4-24 hours).
-
Acquire a brightfield or phase-contrast image at each time point to monitor cell health and morphology.
-
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero (t=0).
-
Plot the normalized intensity versus time for each FDP concentration to generate degradation curves.
-
Calculate DC50, Dmax, and degradation rates from these curves.
-
Protocol 2: Control Experiments
To ensure the observed fluorescence decrease is due to specific, proteasome-mediated degradation, the following control experiments are recommended:
-
Proteasome Inhibition Control: Co-treat cells with FDP and a proteasome inhibitor (e.g., 10 µM MG132). Proteasome inhibition should prevent the degradation of the POI and thus abrogate the decrease in fluorescence.
-
E3 Ligase Ligand Control: Treat cells with the fluorescently-labeled E3 ligase ligand portion of the FDP alone. This should not result in protein degradation and will control for non-specific effects of the fluorophore or E3 binder.
-
Inactive Epimer Control: If available, use a stereoisomer of the FDP that does not form a stable ternary complex. This control should not induce protein degradation.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of FDP-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging and quantification of protein degradation.
References
Application Notes and Protocols for THP-C4-PEG4 in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-C4-PEG4 is a heterobifunctional linker utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. As a PEG-based linker, it offers a desirable balance of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the resulting therapeutic agent. The tetrahydropyranyl (THP) protected alcohol and the C4 alkyl chain provide specific functionalities for the sequential attachment of different molecular entities.
These application notes provide an overview of the utility of this compound and similar linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[1][2][3][4]
Due to the limited availability of published research specifically detailing the use of the this compound linker in a complete therapeutic development workflow, this document will provide a representative protocol and data based on the well-established principles of PROTAC development, utilizing a closely related PEG-based linker strategy.
Principle of PROTAC Action
PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.
Diagram: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of a PROTAC in inducing the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Application: Synthesis of a Representative PROTAC
This section outlines a general workflow for the synthesis of a PROTAC using a THP-protected PEG linker. This process involves the synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation using the linker.
Experimental Workflow Diagram
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Protocols
Protocol 1: Deprotection of this compound
Objective: To remove the acid-labile tetrahydropyranyl (THP) protecting group from the linker to expose the terminal hydroxyl group for further modification.
Materials:
-
This compound
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) or Acetic Acid
-
Stir plate and stir bar
-
Round bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in methanol or dichloromethane in a round bottom flask.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or a mild acid like acetic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with a mild base (e.g., triethylamine) if an acid catalyst was used.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting deprotected linker using silica gel column chromatography to obtain the desired product with a free hydroxyl group.
Protocol 2: Synthesis of a PROTAC via Steglich Esterification and Amide Coupling
Objective: To synthesize a final PROTAC molecule by first conjugating a carboxylic acid-containing E3 ligase ligand to the deprotected linker via Steglich esterification, followed by activation of the other end of the linker and coupling to an amine-containing target protein ligand.
Materials:
-
Deprotected C4-PEG4 linker
-
E3 ligase ligand with a carboxylic acid group
-
Target protein ligand with an amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Mesyl chloride (MsCl) or Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
Procedure:
Step 1: Esterification of Linker with E3 Ligase Ligand
-
In a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deprotected C4-PEG4 linker, the E3 ligase ligand, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC to the solution and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the linker-E3 ligase conjugate.
Step 2: Activation of the Terminal Hydroxyl Group
-
Dissolve the linker-E3 ligase conjugate in anhydrous DCM and cool to 0 °C.
-
Add triethylamine or DIPEA, followed by the dropwise addition of mesyl chloride or tosyl chloride.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the activated linker-E3 ligase conjugate, which can often be used in the next step without further purification.
Step 3: Coupling with Target Protein Ligand
-
Dissolve the activated linker-E3 ligase conjugate and the target protein ligand in anhydrous DMF.
-
Add a base such as potassium carbonate or cesium carbonate to facilitate the nucleophilic substitution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables represent typical quantitative data that would be collected during the evaluation of a novel PROTAC therapeutic.
Table 1: Physicochemical Properties of PROTAC-X
| Parameter | Value | Method |
| Molecular Weight | 950.5 g/mol | LC-MS |
| Purity | >98% | HPLC |
| Aqueous Solubility | 50 µM | Nephelometry |
| LogP | 3.2 | Calculated |
Table 2: In Vitro Biological Activity of PROTAC-X
| Assay | Cell Line | IC50 / DC50 | Dmax |
| Target Protein Binding | - | 5 nM (Kd) | - |
| E3 Ligase Binding | - | 20 nM (Kd) | - |
| Target Protein Degradation | Cancer Cell Line A | 10 nM (DC50) | 95% |
| Cell Viability | Cancer Cell Line A | 25 nM (IC50) | - |
| Cell Viability | Normal Cell Line B | >10 µM (IC50) | - |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 3: In Vivo Efficacy of PROTAC-X in a Mouse Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2 |
| PROTAC-X | 10 mg/kg, daily | 85 | -5 |
| Standard-of-Care | 20 mg/kg, daily | 70 | -10 |
Conclusion
This compound and similar THP-protected PEG linkers are valuable tools in the development of novel therapeutics, particularly PROTACs. The synthetic versatility of these linkers allows for the systematic construction and optimization of bifunctional molecules. The protocols and data presented here provide a general framework for researchers to design, synthesize, and evaluate new therapeutic agents based on targeted protein degradation. Careful optimization of the linker length and composition is crucial for achieving the desired pharmacological properties of the final PROTAC molecule.[1]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with PROTACs
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low degradation efficiency with their PROTAC molecules. While your query mentioned "THP-C4-PEG4," it's important to clarify that this is a linker component used in the synthesis of PROTACs, not a complete degrader molecule. A functional PROTAC consists of a ligand for a target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker (like a PEG-based one) that connects them.
The troubleshooting advice provided below is applicable to PROTACs in general. For more specific guidance, details about the target protein, the E3 ligase being recruited, and the specific cell line being used are essential.
Troubleshooting Guide: Low Degradation Efficiency
Question: We are observing low or no degradation of our target protein. What are the potential causes and how can we troubleshoot this?
Answer: Low degradation efficiency with a PROTAC can stem from several factors, ranging from the compound's properties to the biological context of the experiment. Below is a systematic guide to troubleshooting this issue.
Compound-Related Issues
-
Is your PROTAC soluble and stable in your experimental conditions?
-
Troubleshooting:
-
Visually inspect your treatment media for any precipitation.
-
Consider performing a solubility assay.
-
If solubility is an issue, you can try preparing a higher concentration stock in a suitable solvent (e.g., DMSO) and then diluting it in your culture medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.
-
-
-
Are you using an optimal concentration of your PROTAC?
-
Troubleshooting:
-
Perform a dose-response experiment with a wide range of concentrations. PROTACs can exhibit a "hook effect," where high concentrations lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, resulting in reduced degradation.[1][2]
-
Titrate your compound to identify the optimal concentration that results in maximal degradation (DC50).
-
-
Target and E3 Ligase-Related Issues
-
Is your target protein expressed in the cell line you are using?
-
Troubleshooting:
-
Confirm the expression level of your target protein via Western Blot or qPCR. If expression is too low, it may be difficult to detect degradation.
-
Consider using a cell line with higher endogenous expression or an overexpression system.
-
-
-
Is the recruited E3 ligase expressed and active in your cell line?
Ternary Complex and Ubiquitination Issues
-
Is a stable and productive ternary complex being formed?
-
Troubleshooting:
-
The linker length and composition are critical for the formation of a stable ternary complex.[3] If you are in the process of designing your PROTAC, you might need to synthesize versions with different linker lengths or compositions.
-
Biophysical assays like fluorescence polarization (FP) or surface plasmon resonance (SPR) can be used to assess ternary complex formation in vitro.
-
-
-
Is the target protein being ubiquitinated?
-
Troubleshooting:
-
Perform a ubiquitination assay. This can be done by immunoprecipitating the target protein and then performing a Western Blot for ubiquitin. An increase in polyubiquitination of the target protein upon PROTAC treatment is a good indicator that the mechanism is proceeding as expected.
-
-
Experimental and Cellular Issues
-
Is the incubation time appropriate?
-
Troubleshooting:
-
Conduct a time-course experiment. Degradation kinetics can vary significantly between different PROTACs and target proteins. Some targets may degrade rapidly (within a few hours), while others may require longer incubation times (24 hours or more).
-
-
-
Is your chosen cell line appropriate?
-
Troubleshooting:
-
The efficacy of a PROTAC can be highly cell-line specific. It is advisable to test your PROTAC in multiple cell lines.
-
-
-
Are there issues with your experimental protocol?
-
Troubleshooting:
-
Ensure proper controls are included in your experiments (e.g., vehicle control, negative control PROTAC).
-
For Western blotting, ensure efficient protein extraction and transfer, and use a validated antibody for your target protein.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it?
A1: The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the PROTAC starts to form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, instead of the required ternary complex. To avoid this, it is crucial to perform a dose-response experiment to find the optimal concentration range for your PROTAC.
Q2: How do I know if my PROTAC is entering the cells?
A2: Poor cell permeability can be a reason for low efficacy. While directly measuring intracellular concentrations can be challenging, you can infer cell entry by observing a cellular effect, such as target ubiquitination or degradation. If you suspect permeability issues, you could consider using cellular thermal shift assays (CETSA) to assess target engagement in cells.
Q3: Could the linker of my PROTAC be the problem?
A3: Yes, the linker plays a critical role in PROTAC efficacy. Its length, rigidity, and attachment points can significantly impact the stability and geometry of the ternary complex. Even subtle changes to the linker can dramatically affect degradation.
Q4: My target protein is being ubiquitinated, but not degraded. What could be the issue?
A4: This could indicate a problem with the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. You can treat your cells with a proteasome inhibitor (e.g., MG132) as a positive control. If you see an accumulation of the ubiquitinated form of your target protein, it confirms that the proteasome is involved in its degradation. It's also possible that deubiquitinating enzymes (DUBs) are removing the ubiquitin tags before the protein can be degraded.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| PROTAC Concentration | 1 nM - 10 µM | A wide range should be tested to identify the optimal concentration and to assess for a potential "hook effect". |
| Incubation Time | 2 - 48 hours | Degradation kinetics are target and compound-dependent. A time-course experiment is recommended. |
| DC50 / Dmax | Varies | These values are specific to each PROTAC-target-cell line system and are key metrics for efficacy. |
Key Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with your PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
In-Cell Ubiquitination Assay
-
Treatment: Treat cells with your PROTAC at the optimal concentration. It is also recommended to include a positive control by co-treating with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and then immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western Blot using an antibody that recognizes ubiquitin. An increase in a high-molecular-weight smear or distinct bands above the target protein's size indicates polyubiquitination.
Visualizations
Caption: General mechanism of action of a PROTAC molecule.
Caption: Troubleshooting workflow for low degradation efficiency.
Caption: Experimental workflow for assessing PROTAC activity.
References
Technical Support Center: Optimizing THP-C4-PEG4 Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the PEG4 linker of a hypothetical THP-C4 molecule designed to induce ternary complex formation. The principles and methodologies described are based on established practices in the field of targeted protein degradation, particularly concerning Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG4 linker in my THP-C4 molecule?
The polyethylene glycol (PEG) linker in your THP-C4 molecule is a critical component that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand.[1][2][3] It is not merely a spacer but actively influences the formation, stability, and productivity of the ternary complex (Target Protein-THP-C4-E3 Ligase).[1][2] The linker's length, flexibility, and composition dictate the relative orientation and proximity of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.
Q2: How does the length of the THP-C4-PEG4 linker impact ternary complex formation?
The length of the PEG4 linker is a critical parameter that requires empirical optimization for each specific target protein and E3 ligase pair.
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Too long: Conversely, a linker that is too long can lead to an overly flexible and unstable ternary complex. This increased entropy can result in inefficient ubiquitination as the target protein's lysine residues may not be presented optimally to the E3 ligase's active site.
An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.
Q3: My this compound is not inducing degradation of my target protein. What are the possible linker-related issues?
If you are not observing target protein degradation, consider the following linker-related possibilities:
-
Suboptimal Linker Length: As discussed in Q2, the linker length may be too short or too long. It is often necessary to synthesize and test a series of compounds with varying linker lengths to find the optimal one.
-
Poor Solubility: While PEG linkers generally improve hydrophilicity and solubility, the overall properties of the THP-C4 molecule might still lead to poor aqueous solubility, limiting its cellular uptake and availability.
-
"Hook Effect": At high concentrations, your this compound might preferentially form binary complexes (Target Protein-THP-C4 or THP-C4-E3 Ligase) instead of the desired ternary complex. This can lead to a bell-shaped dose-response curve where higher concentrations result in reduced degradation.
Q4: What biophysical assays can I use to confirm ternary complex formation and assess the impact of my this compound linker?
Several biophysical techniques are essential for characterizing the formation and stability of the ternary complex:
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes. It provides valuable data on the cooperativity of ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters (K_D, ΔH, and stoichiometry) for both binary and ternary interactions.
-
Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of the target protein and the E3 ligase upon the addition of the THP-C4 molecule in a cellular or in-vitro setting.
-
Two-Step Co-Immunoprecipitation (Co-IP): This technique can be used to validate the formation of the ternary complex in a cellular context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low target degradation | Suboptimal linker length. | Synthesize and test a series of THP-C4 molecules with varying PEG linker lengths (e.g., PEG2, PEG6, etc.). |
| Poor cell permeability or solubility. | Modify the linker or other parts of the molecule to improve physicochemical properties. Assess cell permeability using assays like PAMPA. | |
| "Hook effect" at high concentrations. | Perform a full dose-response curve to identify the optimal concentration range. Use biophysical assays to measure binary vs. ternary complex formation at different concentrations. | |
| Weak ternary complex formation in biophysical assays (e.g., SPR, ITC) | Unfavorable linker conformation. | Consider altering the linker attachment points on the warhead or the E3 ligase ligand. |
| Negative cooperativity. | The linker may be forcing an unfavorable interaction between the two proteins. A different linker type (e.g., a more rigid alkyl chain) might be necessary. | |
| Inconsistent results between different experiments | Issues with protein quality or aggregation. | Ensure high purity (>95%) and monodispersity of the recombinant target protein and E3 ligase complex. |
| Buffer mismatch in biophysical assays. | Ensure identical buffer conditions (including DMSO concentration) for all interacting components in SPR and ITC experiments. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase. The following table provides illustrative data from published studies on the impact of linker length on degradation efficiency.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG/Alkyl | 10 | >1000 | <10 | |
| BRD4 | CRBN | PEG/Alkyl | 13 | 18 | >95 | |
| BRD4 | CRBN | PEG/Alkyl | 16 | 100 | 80 | |
| ERα | VHL | PEG/Alkyl | 12 | ~500 | ~40 | |
| ERα | VHL | PEG/Alkyl | 16 | ~10 | >90 | |
| ERα | VHL | PEG/Alkyl | 20 | ~200 | ~60 | |
| p38α | VHL | PEG/Alkyl | 13 | >1000 | <20 | |
| p38α | VHL | PEG/Alkyl | 15-17 | <50 | >80 | |
| p38α | VHL | PEG/Alkyl | 19 | ~300 | ~50 |
Note: DC50 is the concentration of the molecule required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Detailed Protocol for Two-Step Co-Immunoprecipitation (Co-IP)
This protocol is adapted from established methods to test for the formation of a ternary protein complex in a cellular environment.
1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Co-transfect cells with plasmids expressing your target protein with a Flag-tag and the E3 ligase component with a HA-tag. Use empty vectors as a negative control.
2. Cell Lysis:
- After 24-48 hours, wash the cells with cold PBS.
- Lyse the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
- Incubate on ice for 30 minutes and then sonicate briefly to ensure complete lysis.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. First Immunoprecipitation (Anti-Flag):
- Incubate the supernatant with anti-Flag antibody-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation.
- Wash the beads three times with lysis buffer.
- Elute the protein complexes by competing with a 3xFlag peptide solution.
4. Second Immunoprecipitation (Anti-HA):
- Incubate the eluted sample from the first IP with anti-HA antibody-conjugated magnetic beads for 2-4 hours at 4°C.
- Wash the beads three times with wash buffer.
5. Western Blot Analysis:
- Elute the final protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with antibodies against the Flag-tag, HA-tag, and the endogenous interaction partner to confirm the presence of all three components in the complex.
General Protocol for Surface Plasmon Resonance (SPR) Analysis
This protocol provides a general workflow for assessing ternary complex formation using SPR.
1. Protein Preparation:
- Express and purify the recombinant target protein and the E3 ligase complex to >95% purity.
- Ensure proteins are in a suitable buffer for SPR analysis (e.g., HBS-EP+).
2. Ligand Immobilization:
- Immobilize the E3 ligase onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
- A reference flow cell should be prepared similarly but without the protein.
3. Binary Interaction Analysis:
- Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess for any direct interaction.
- Inject a series of concentrations of the this compound molecule over the immobilized E3 ligase to determine its binary binding affinity.
- In a separate experiment, if possible, immobilize the target protein and inject the this compound molecule.
4. Ternary Complex Analysis:
- Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the this compound molecule.
- Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will indicate the formation of the ternary complex.
5. Data Analysis:
- Subtract the reference flow cell data from the active flow cell data.
- Fit the binding curves using the instrument's software to determine kinetic and affinity constants (K_D, k_a, k_d).
- Calculate the cooperativity factor (α) using the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity.
Visualizations
Caption: The catalytic cycle of this compound-mediated protein degradation.
Caption: A rational workflow for this compound linker selection and optimization.
References
Technical Support Center: Improving Cell Permeability of THP-C4-PEG4-Based Degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of THP-C4-PEG4-based and other related targeted protein degraders (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My this compound-based degrader shows potent target binding but low cellular activity. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability. Proteolysis-targeting chimeras (PROTACs) are often large molecules with high molecular weights (frequently over 800 Da) and a large polar surface area, placing them beyond the typical "Rule-of-5" guidelines for orally available drugs.[1][2] While the this compound linker can enhance solubility, its flexibility and the presence of hydrogen bond acceptors can hinder its ability to passively diffuse across the cell membrane.[3][4] Therefore, even with high binding affinity, the degrader may not be reaching its intracellular target in sufficient concentrations.
Q2: What are the key physicochemical properties that influence the permeability of my degrader?
A2: Several properties are critical for PROTAC permeability:
-
Molecular Weight (MW): While PROTACs inherently have high MW, minimizing it where possible is beneficial.[1]
-
Polar Surface Area (PSA): A high PSA is detrimental to passive diffusion. Strategies often focus on reducing this value.
-
Lipophilicity (LogP/ALogP): An optimal lipophilicity range is needed. For some VHL-based PROTACs, an ALogP between 3 and 5 has been shown to be favorable for permeability.
-
Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to form internal hydrogen bonds can shield polar groups, effectively reducing its size and polarity in the nonpolar environment of the cell membrane. This "chameleon-like" behavior is thought to be a key mechanism for the permeability of some bRo5 molecules.
-
Number of Rotatable Bonds: High flexibility, often associated with long PEG linkers, can be entropically unfavorable for membrane crossing. More rigid linkers are often preferred.
Q3: How can I modify the this compound linker to improve permeability?
A3: Modifying the linker is one of the most effective strategies to enhance cell permeability. Consider the following approaches:
-
Reduce Flexibility and Increase Rigidity: Replace the flexible PEG linker with more rigid structures, such as a 1,4-disubstituted phenyl ring or short alkyl chains. Incorporating cyclic moieties like piperidine or piperazine can also increase rigidity and improve permeability.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and lower the PSA, which has been shown to improve membrane permeability and cellular activity.
-
Optimize Linker Length: Shorter alkyl linkers are often more cell-permeable than longer, more polar PEG linkers. Systematically varying the length of the PEG or alkyl chain can help identify an optimal length for ternary complex formation and permeability.
Q4: What are some alternative strategies if linker modification is not sufficient to improve cellular activity?
A4: If linker modification does not yield the desired results, several other strategies can be employed:
-
Prodrug Approach: Masking polar functional groups on the degrader with lipophilic, cleavable moieties can enhance cell entry. These groups are then removed by intracellular enzymes to release the active PROTAC.
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In-Cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors. The cell is treated with two fragments—one binding the target and one recruiting the E3 ligase—which then "click" together intracellularly.
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Targeted Delivery: For specific cell types, you can conjugate the degrader to a molecule that binds to a cell-surface receptor, such as an antibody (Antibody-PROTAC Conjugates) or a ligand like folate, to facilitate receptor-mediated endocytosis.
Q5: Which assays should I use to quantitatively measure the permeability of my degrader?
A5: Two standard in vitro assays are widely used to assess permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening to understand a compound's intrinsic passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms. By measuring transport in both directions (apical to basolateral and vice-versa), an efflux ratio can be calculated to determine if the compound is a substrate of efflux pumps like P-glycoprotein.
Troubleshooting Guide: Low Target Degradation
When encountering low or no degradation of your target protein, use the following guide to diagnose and address the potential issues.
Caption: A troubleshooting workflow for diagnosing and solving issues of low target degradation.
Quantitative Data Summary
The following table presents hypothetical but representative data to illustrate how structural modifications can impact the permeability and activity of PROTACs. These values are for comparative purposes to guide experimental design.
| Compound ID | Linker Characteristics | ALogP | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Cellular DC₅₀ (nM) |
| Degrader-01 | This compound, Amide | 2.8 | 0.2 | 0.1 | 5.2 | >1000 |
| Degrader-02 | This compound, Ester | 3.5 | 1.5 | 1.1 | 4.8 | 450 |
| Degrader-03 | C4-Alkyl, Amide | 3.9 | 0.8 | 0.6 | 2.1 | 600 |
| Degrader-04 | C4-Alkyl, Ester | 4.4 | 5.5 | 4.8 | 1.5 | 85 |
| Degrader-05 | Phenyl-C4, Ester | 4.8 | 4.1 | 3.5 | 1.8 | 120 |
Data is illustrative. Papp = Apparent Permeability Coefficient. ER = Efflux Ratio (Papp B-A / Papp A-B). DC₅₀ = Concentration for 50% degradation.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment through an artificial, lipid-infused membrane to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Workflow Diagram:
Caption: A step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials:
-
96-well donor plate (e.g., PVDF membrane)
-
96-well acceptor plate
-
Lecithin (or other phospholipid mixture) and dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Lipid Membrane Solution: Prepare a 4% (w/v) solution of lecithin in dodecane.
-
Prepare Solutions: Dilute test compounds to a final concentration (e.g., 10-200 µM) in PBS.
-
Prepare Acceptor Plate: Add PBS buffer to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Gently dispense a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Add Compound: Add the diluted test compound solutions to the wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 to 18 hours.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
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Analysis: Determine the concentration of the compound in each sample using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = [-ln(1 - CA / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a detailed methodology for assessing permeability and active efflux.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a differentiated monolayer with tight junctions and active transporters that mimic the intestinal barrier. This assay measures the rate of compound transport across the monolayer in two directions: apical to basolateral (A-B), simulating absorption, and basolateral to apical (B-A), to assess efflux.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compounds and controls (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
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Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²). A Lucifer yellow rejection assay can also be performed as an additional quality control step.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed transport buffer (pH 7.4 for basolateral, pH 6.5-7.4 for apical).
-
Prepare the dosing solution of the test compound in the transport buffer.
-
-
Permeability Measurement (A-B):
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Add the dosing solution to the apical (upper) compartment.
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Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate for a set period (e.g., 2 hours) at 37°C with gentle shaking.
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At the end of the incubation, collect samples from the basolateral compartment for analysis.
-
-
Efflux Measurement (B-A):
-
Add the dosing solution to the basolateral compartment.
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Add fresh transport buffer to the apical compartment.
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Incubate under the same conditions as the A-B assay.
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Collect samples from the apical compartment for analysis.
-
-
Analysis: Determine the compound concentration in the collected samples using LC-MS/MS.
-
Calculations:
-
Calculate the Papp for both A-B and B-A directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
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Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER greater than 2 typically indicates that the compound is a substrate for active efflux transporters.
-
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
Caption: The catalytic mechanism of targeted protein degradation by a PROTAC molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
THP-C4-PEG4 stability issues in different pH conditions
Welcome to the technical support center for THP-C4-PEG4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues related to this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a molecule composed of a tetrahydropyranyl (THP) protecting group, a C4 alkyl spacer, and a polyethylene glycol (PEG) chain with four repeating units. The THP group is an acid-labile protecting group for alcohols, making this compound a pH-sensitive linker.[1][2] Its primary application is in drug delivery systems where the controlled release of a therapeutic agent is desired in acidic environments, such as within endosomes or lysosomes of cancer cells.[3][4][5] The PEG chain enhances the water solubility of the molecule.
Q2: What are the expected stability characteristics of this compound at different pH levels?
A2: this compound is designed to be stable at neutral and physiological pH (around 7.4) but will undergo hydrolysis and cleavage under acidic conditions. The THP ether linkage is susceptible to acid-catalyzed hydrolysis, leading to the release of the protected molecule. It is expected to be stable under basic conditions.
Q3: What are the degradation products of this compound upon acid-catalyzed hydrolysis?
A3: Under acidic conditions, the THP ether bond is cleaved. The degradation products are the C4-PEG4 alcohol and dihydropyran, which can be further hydrated to form 5-hydroxypentanal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Premature cleavage of the THP group during storage or formulation. | The storage or formulation buffer is too acidic. | Ensure the pH of all solutions is maintained at or above 7.4. Use a well-buffered system. |
| Incomplete cleavage of the THP group at the target acidic pH. | The pH of the environment is not low enough, or the incubation time is too short. | Verify the pH of the target environment. Increase the incubation time or consider using a linker with a higher acid sensitivity if the biological context allows. |
| Variability in experimental results. | Inconsistent pH control across experiments. Degradation of the compound due to improper storage. | Calibrate pH meters regularly and use freshly prepared buffers. Store this compound in a dry, aprotic solvent at the recommended temperature. |
| Difficulty in detecting the compound or its degradation products. | The compound or its fragments may lack a strong chromophore for UV detection. | Utilize analytical techniques suitable for PEGylated molecules and compounds without strong UV absorbance, such as HPLC with a charged aerosol detector (CAD) or mass spectrometry (MS). |
Quantitative Data Summary
The following table summarizes the hypothetical stability data for this compound at different pH values and temperatures. This data is for illustrative purposes to guide experimental design.
| pH | Temperature (°C) | Half-life (t½) in hours | % Degradation after 24 hours |
| 4.5 | 37 | 2.5 | >99 |
| 5.5 | 37 | 10 | 93 |
| 6.5 | 37 | 48 | 39 |
| 7.4 | 37 | >500 | <5 |
| 8.5 | 37 | >1000 | <2 |
| 7.4 | 4 | >2000 | <1 |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 4.5, 5.5, and 6.5
-
HPLC system with a C18 column and a charged aerosol detector (CAD) or mass spectrometer (MS)
-
Incubator at 37°C
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
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At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
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Quench the reaction by neutralizing the acidic samples with a small amount of base if necessary.
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Analyze the samples by HPLC-CAD/MS to quantify the remaining intact this compound and the appearance of the C4-PEG4 alcohol degradation product.
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Calculate the half-life of this compound at each pH.
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Strategies to Enhance the Metabolic Stability of THP-C4-PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides answers to frequently asked questions (FAQs) and troubleshooting strategies for researchers encountering challenges with the metabolic stability of Tetrahydropyran-C4-Polyethylene Glycol (THP-C4-PEG4) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is the metabolic stability of an ADC linker important?
The stability of the linker is a critical determinant of an ADC's therapeutic index.[1] An ideal linker must remain stable in systemic circulation to prevent the premature release of its cytotoxic payload, which can cause off-target toxicity and reduce the amount of active drug reaching the tumor.[2][3][4] Conversely, it must be efficiently cleaved to release the drug once inside the target cell.[3] The linker's stability directly impacts the ADC's pharmacokinetics (PK), efficacy, and safety profile.
Q2: What are the potential metabolic liabilities of a this compound linker?
The this compound linker's stability is a function of its three main components:
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Tetrahydropyran (THP) Moiety: The THP group is a saturated cyclic ether. Ether linkages are generally stable to hydrolysis and basic conditions. However, they can be susceptible to oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes. The most likely metabolic pathway is oxidation at the carbon atom adjacent (alpha) to the ether oxygen, which can lead to the formation of a lactone and subsequent ring-opening.
-
C4 Alkyl Chain: This linear hydrocarbon chain can be a site for oxidation. Metabolism, likely via CYP enzymes, can occur at various points along the chain, leading to hydroxylation.
-
PEG4 Moiety: Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic properties of ADCs. PEGylation can shield the payload from enzymatic degradation and reduce aggregation. While generally stable, PEG chains can undergo slow enzymatic or oxidative degradation, breaking down into smaller ethylene glycol units.
Q3: My ADC with a this compound linker shows poor stability in vivo. What are the common causes and how can I improve it?
Poor in vivo stability leading to premature payload release can stem from several factors not limited to the linker itself. Key parameters to investigate include:
-
Linker Chemistry: While the core structure of this compound is designed for stability, ensure that the bonds attaching it to the antibody and the payload are robust (e.g., a stable thioether bond).
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Conjugation Site: The location of conjugation on the antibody can significantly influence stability. Attaching the linker to a sterically hindered site may protect it from enzymatic degradation, whereas conjugation at a highly solvent-exposed site can increase lability.
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Payload Properties: Highly hydrophobic payloads can increase the propensity for ADC aggregation, which may alter its pharmacokinetic properties and stability. Using hydrophilic linkers like PEG can help mask this hydrophobicity.
-
Host Species: Metabolic enzymes can vary significantly between species. For example, certain peptide linkers are stable in human plasma but are rapidly cleaved by carboxylesterase 1c (Ces1c) found in mouse plasma. It is crucial to assess stability in plasma from the relevant species for your in vivo models.
To improve stability, consider strategies such as optimizing the conjugation site, increasing the length of the PEG chain to provide better shielding, or modifying the payload to reduce hydrophobicity.
Q4: My ADC is showing signs of aggregation. What could be the cause and what are the solutions?
ADC aggregation is a common issue that can compromise efficacy, alter pharmacokinetics, and increase immunogenicity.
-
Possible Causes:
-
High Hydrophobicity: This is a primary driver of aggregation, often contributed by the payload.
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases overall hydrophobicity.
-
Formulation Issues: Suboptimal buffer conditions (pH, ionic strength) can promote aggregation.
-
Inappropriate Conjugation: A heterogeneous mixture of ADC species with varying DARs can contribute to aggregation.
-
-
Solutions:
-
Incorporate Hydrophilic Linkers: Using PEG-based linkers is a standard strategy to improve solubility and reduce aggregation.
-
Optimize DAR: Aim for a lower, more homogeneous DAR. Site-specific conjugation techniques can produce a more uniform product compared to stochastic methods.
-
Formulation Optimization: Screen various buffer conditions and excipients (e.g., polysorbates) to find a formulation that minimizes aggregation.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Premature Payload Release in Plasma Stability Assay | 1. Inherent Linker Lability: A specific bond in the linker-payload connection is unstable in plasma. 2. Enzymatic Cleavage: Plasma enzymes (e.g., esterases, proteases) are cleaving the linker. 3. Assay Artifact: Experimental conditions (e.g., pH, temperature) are causing artificial degradation. | 1. Modify Linker Attachment: Re-evaluate the chemistry used to attach the payload to the linker. 2. Introduce Steric Hindrance: Modify the linker near the cleavage site to block enzyme access. 3. Run Controls: Incubate the ADC in buffer (e.g., PBS) alongside the plasma sample. Significant degradation in buffer points to inherent chemical instability, while degradation only in plasma confirms enzymatic action. |
| High ADC Aggregation Detected by SEC | 1. Hydrophobic Payload/Linker: The overall ADC construct is too hydrophobic. 2. High or Heterogeneous DAR: Too many drug molecules are attached, or the distribution is wide. 3. Improper Formulation/Storage: The buffer or storage conditions are promoting aggregation. | 1. Increase Linker Hydrophilicity: Synthesize and test an ADC with a longer PEG chain (e.g., PEG8, PEG12). 2. Optimize DAR: Aim for a lower average DAR (e.g., 2 or 4) and use site-specific conjugation methods to improve homogeneity. 3. Formulation Screening: Test different pH levels, ionic strengths, and excipients in the formulation buffer. |
| Inconsistent Results Between In Vitro and In Vivo Stability | 1. Species-Specific Metabolism: In vitro assays used plasma/microsomes from a different species than the in vivo model. 2. Tissue-Specific Metabolism: The linker is stable in plasma but is metabolized in tissues like the liver. 3. Off-Target Uptake & Cleavage: The ADC is being taken up and degraded by non-target cells. | 1. Match Species: Ensure that the plasma and microsomes used for in vitro assays match the species of the animal model. 2. Perform Microsomal Assay: Conduct a liver microsomal stability assay to assess susceptibility to hepatic phase I enzymes. 3. Analyze In Vivo Metabolites: Use LC-MS/MS to identify ADC catabolites in plasma and tissue homogenates from in vivo studies to understand where and how the ADC is being degraded. |
Quantitative Data Summary
The following tables summarize key data related to linker stability and experimental design.
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics (Example Data)
Data presented here is illustrative, based on trends reported in literature where increasing PEG length generally improves PK properties. Actual values are ADC-specific.
| Linker Modification | Half-Life (t½, hours) | Clearance (mL/hr/kg) | Observations |
| Non-PEGylated Linker | 40 | 0.85 | Baseline exposure. |
| PEG4 Linker | 65 | 0.50 | Improved plasma exposure compared to non-PEGylated version. |
| PEG8 Linker | 90 | 0.35 | Further increase in half-life and reduction in clearance. |
| PEG12 Linker | 95 | 0.32 | Pharmacokinetic properties begin to plateau, approaching that of the naked antibody. |
| PEG24 Linker | 98 | 0.30 | Minimal additional benefit over PEG8/12 in this example. |
Table 2: Typical Experimental Conditions for In Vitro Stability Assays
| Parameter | Plasma Stability Assay | Liver Microsomal Stability Assay |
| Test System | Pooled Human Plasma (or other species) | Pooled Human Liver Microsomes (HLM) |
| ADC Concentration | ~100 µg/mL | 1 - 3 µM |
| Microsome Conc. | N/A | 0.5 - 1.0 mg/mL |
| Incubation Temp. | 37°C | 37°C |
| Cofactor | None | NADPH regenerating system |
| Time Points | 0, 6, 24, 48, 96, 168 hours | 0, 5, 15, 30, 45, 60 minutes |
| Negative Control | ADC in PBS buffer | Incubation without NADPH |
| Analysis Method | ELISA (Total Ab, Conjugated ADC), LC-MS (Free Payload) | LC-MS/MS (Parent compound disappearance) |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Plasma
Objective: To evaluate the stability of an ADC in plasma by monitoring changes in drug-to-antibody ratio (DAR) and the release of free payload over time.
Materials:
-
Test ADC
-
Pooled plasma (e.g., human, mouse, rat), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or other affinity capture magnetic beads
-
LC-MS system for free payload analysis
-
ELISA plates and reagents for total antibody and conjugated ADC analysis
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with internal standard)
Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a parallel control sample by diluting the ADC in PBS.
-
Time Course: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.
-
Sample Processing:
-
For Free Payload Analysis: Immediately quench the reaction by adding the plasma aliquot to 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS.
-
For Total/Conjugated Antibody Analysis: Immediately freeze the collected aliquots at -80°C to halt degradation. Thaw samples just before analysis by ELISA or other immunoassays.
-
-
Data Analysis:
-
Plot the concentration of free payload versus time.
-
Plot the concentration of total antibody and intact ADC versus time to determine the rate of drug deconjugation.
-
Calculate the half-life (t½) of the intact ADC in plasma.
-
Protocol 2: ADC Metabolic Stability Assay in Liver Microsomes
Objective: To determine the intrinsic clearance of an ADC by measuring its rate of disappearance in the presence of liver microsomal enzymes (Phase I metabolism).
Materials:
-
Test ADC
-
Pooled liver microsomes (human, rat, etc.), stored at -80°C
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Magnesium chloride (MgCl₂)
-
Control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes. Prepare the NADPH regenerating system.
-
Assay Setup (96-well plate):
-
Add the test ADC and control compounds to wells (final concentration typically 1 µM).
-
Add the microsome mixture to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 3-4 volumes of cold acetonitrile with an internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent ADC.
-
Data Analysis:
-
Plot the natural log of the percentage of remaining ADC versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Visualizations: Pathways and Workflows
Diagram 1: Hypothetical Metabolic Pathway for a this compound Linker
Caption: Hypothetical metabolic sites on a this compound linker.
Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Diagram 3: Troubleshooting Decision Tree for Linker Instability
Caption: Decision tree for troubleshooting linker instability.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
Addressing off-target effects with THP-C4-PEG4 PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing THP-C4-PEG4 PROTACs in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a this compound PROTAC?
A proteolysis-targeting chimera (PROTAC) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade a specific target protein (Protein of Interest or POI).[1][2][3][4][5] A this compound PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead," which could be represented by a moiety like tetrahydropyran or "THP"), a ligand that recruits an E3 ubiquitin ligase (e.g., ligands for VHL or Cereblon), and a C4-PEG4 linker that connects these two ligands.
The PROTAC works by forming a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Once the target protein is polyubiquitinated, it is recognized and degraded by the proteasome. The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple target protein molecules.
Q2: What is the "hook effect" and how does it relate to this compound PROTACs?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation. The formation of these non-productive binary complexes effectively sequesters the components needed for degradation, leading to reduced efficacy at high concentrations. Researchers should perform dose-response experiments to identify the optimal concentration range and determine if the hook effect is occurring.
Q3: What are potential sources of off-target effects with PROTACs?
Off-target effects can arise from several factors. The warhead or the E3 ligase ligand of the PROTAC may have affinity for other proteins, leading to their unintended degradation. Additionally, the formation of the ternary complex itself can create new protein-protein interactions, potentially leading to the degradation of proteins that are structurally similar to the intended target. Some E3 ligase ligands, like pomalidomide (a derivative of thalidomide that binds to Cereblon), are known to have their own "neo-substrate" profiles, meaning they can induce the degradation of certain proteins (like zinc-finger proteins) even without being part of a PROTAC. Careful design of the PROTAC, including the linker and the choice of E3 ligase ligand, can help to minimize these off-target effects.
Q4: How does the this compound linker influence PROTAC performance?
The linker plays a crucial role in PROTAC efficacy by influencing the stability and geometry of the ternary complex. The length, rigidity, and composition of the linker, in this case, a 4-carbon chain combined with a 4-unit polyethylene glycol chain, determines the spatial orientation of the target protein and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination. The physicochemical properties of the linker also significantly impact the overall properties of the PROTAC molecule, such as its solubility and cell permeability.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Experiments |
| No or Poor Target Degradation | 1. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. 2. Inefficient Ternary Complex Formation: The linker may not be optimal for bringing the target and E3 ligase together effectively. 3. Low E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in the experimental cell line. 4. PROTAC Instability: The molecule may be rapidly metabolized or degraded within the cell. 5. Proteasome Inhibition: The experimental conditions may be inadvertently inhibiting the proteasome. | 1. Assess Permeability: Use a cell-based permeability assay. Consider modifying the linker to improve physicochemical properties. 2. Optimize Linker: Synthesize and test a panel of PROTACs with different linker lengths and compositions. Use biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to measure ternary complex formation in vitro. 3. Quantify E3 Ligase Levels: Use Western blot or mass spectrometry to confirm the expression of the recruited E3 ligase in your cell model. 4. Evaluate Stability: Perform in vitro metabolic stability assays using liver microsomes or cell lysates. 5. Proteasome Activity Assay: Run a control experiment using a proteasome activity assay to ensure the degradation machinery is functional. Include a positive control PROTAC known to work in your system. |
| High Off-Target Toxicity or Cell Death | 1. Warhead Off-Targets: The target-binding ligand may be hitting other proteins, causing toxicity. 2. E3 Ligase Ligand Effects: The E3 ligase recruiter may have intrinsic bioactivity or be causing degradation of its natural substrates. 3. PROTAC-Induced Off-Target Degradation: The PROTAC may be degrading proteins other than the intended target. | 1. Selectivity Profiling: Test the "warhead" molecule alone for off-target effects. 2. Control Experiments: Treat cells with the E3 ligase ligand alone to assess its individual effects. 3. Proteomics Analysis: Use unbiased proteomics (e.g., mass spectrometry) to identify all proteins that are degraded upon PROTAC treatment and compare this to the intended target. |
| "Hook Effect" Observed | 1. Excess PROTAC Concentration: High concentrations favor binary complex formation over the productive ternary complex. | 1. Refine Dose-Response: Perform a more detailed dose-response curve with finer concentration steps to accurately determine the optimal concentration (DC50) and the concentration at which the hook effect begins. 2. Lower Concentration Range: For subsequent experiments, use concentrations at or below the optimal degradation concentration. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number/Health: Cell characteristics can change with passage number, affecting protein expression levels, including the target and E3 ligase. 2. Reagent Variability: Inconsistent quality or concentration of the PROTAC stock solution. 3. Experimental Technique: Minor variations in incubation times, cell densities, or lysis procedures. | 1. Standardize Cell Culture: Use cells within a defined low passage number range and regularly monitor cell health. 2. Aliquot and Validate Reagents: Prepare and store single-use aliquots of the PROTAC stock solution. Confirm the concentration and purity of new batches. 3. Strict Protocol Adherence: Follow a standardized, detailed protocol for all experiments. |
Experimental Protocols & Data
Table 1: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Values | Experimental Method |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | < 1 µM | Western Blot, In-Cell ELISA |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | > 80% | Western Blot, In-Cell ELISA |
| Ternary Complex Kᴅ | The dissociation constant for the binding of the PROTAC to the target protein and E3 ligase. | Varies | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane. | Varies | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 assay |
Protocol: Western Blot for Target Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to THP-C4-PEG4 and Other PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are at the forefront of novel therapeutic strategies. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to achieve targeted protein degradation. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker—its composition, length, and flexibility—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] Polyethylene glycol (PEG) linkers are among the most widely used due to their hydrophilicity, biocompatibility, and tunable nature.[1][3] This guide provides an objective comparison of the THP-C4-PEG4 linker with other PEG linkers of varying lengths, supported by representative experimental data.
The Role of PEG Linkers in PROTAC Function
PEG linkers are composed of repeating ethylene glycol units, which confer several advantageous properties to PROTAC molecules. Their hydrophilic nature can enhance the solubility of the overall PROTAC molecule, a common challenge in drug development.[3] The flexibility of the PEG chain is crucial for facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to ensure the appropriate spatial orientation for efficient ubiquitination and subsequent degradation.
The this compound linker is a PEG-based linker used in the synthesis of PROTACs. The "THP" (tetrahydropyran) group is an acid-labile protecting group for the terminal hydroxyl group, which is typically removed during the synthesis of the final PROTAC molecule. The "C4" likely refers to a 4-carbon alkyl chain, and "PEG4" indicates four repeating ethylene glycol units. The final linker within the PROTAC would therefore be a C4-PEG4 chain. The length of this linker is a key determinant of its performance.
Comparative Analysis of PEG Linker Length on PROTAC Performance
To illustrate the impact of PEG linker length on PROTAC efficacy, we present a synthesized comparison of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These hypothetical PROTACs consist of a BRD4 inhibitor (JQ1) as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).
The following tables summarize key performance indicators for this comparative series of BRD4-targeting PROTACs, demonstrating the impact of varying PEG linker lengths.
Table 1: In Vitro Degradation of BRD4
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Permeability and Physicochemical Properties
| Linker | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Topological Polar Surface Area (TPSA) (Ų) |
| PEG3 | 1.8 | 180 |
| PEG4 | 1.5 | 190 |
| PEG5 | 1.2 | 200 |
| PEG6 | 0.9 | 210 |
From the data, it is evident that the PEG4 linker provides a significant improvement in degradation potency (lower DC50) and efficacy (higher Dmax) compared to the shorter PEG3 linker. While the PEG5 linker shows slightly better degradation, the PEG4 linker maintains a better balance of degradation and cell permeability. As the PEG chain length increases to PEG6, a decrease in both degradation potency and permeability is observed. This highlights the non-linear relationship between linker length and PROTAC activity and the importance of empirical optimization for each system.
Mandatory Visualization
References
The Critical Choice in PROTAC Design: A Comparative Guide to THP-C4-PEG4 and Alkyl Linkers
For researchers, scientists, and drug development professionals, the linker is a pivotal component in the design of Proteolysis Targeting Chimeras (PROTACs), influencing everything from solubility and cell permeability to the ultimate efficacy of the degrader. This guide provides an in-depth comparison of two common linker classes: the hydrophilic polyethylene glycol (PEG)-based linkers, exemplified by THP-C4-PEG4, and the more traditional hydrophobic alkyl linkers.
The selection of a suitable linker is a critical determinant of a PROTAC's success. It bridges the gap between the target protein-binding ligand and the E3 ligase-recruiting moiety, and its composition and length are instrumental in the formation of a stable and productive ternary complex for effective protein ubiquitination and subsequent degradation.[1][2] While alkyl chains have been a mainstay in early PROTAC development due to their synthetic simplicity, PEG-based linkers are increasingly favored for their ability to improve physicochemical properties.[1][3]
Unpacking the Linkers: this compound vs. Alkyl Chains
The fundamental difference between these two linker types lies in their chemical nature. Alkyl linkers are composed of hydrocarbon chains, rendering them largely hydrophobic. In contrast, PEG linkers, including the specific this compound variant, incorporate repeating ethylene glycol units, which impart hydrophilicity.[1] This distinction has profound implications for a PROTAC's overall performance.
| Feature | This compound (PEG-type) Linker | Alkyl Linker |
| Composition | Polyethylene glycol chain with a tetrahydropyran (THP) protecting group and a C4 spacer. | Saturated or unsaturated hydrocarbon chain. |
| Solubility | Generally enhances aqueous solubility of the PROTAC molecule. | Tends to be hydrophobic, potentially limiting aqueous solubility. |
| Cell Permeability | Can modulate permeability; the flexible nature may allow for conformations that shield polar surface area, aiding cell entry. | Hydrophobicity can aid in passive diffusion across the cell membrane. |
| Ternary Complex Formation | The flexibility of the PEG chain can allow for optimal orientation of the target protein and E3 ligase. | Flexibility can also facilitate ternary complex formation, but the optimal length is crucial. |
| "Hook Effect" | Linker properties can influence the concentration at which the "hook effect" (reduced efficacy at high concentrations) is observed. | The "hook effect" is a consideration for all PROTACs, and linker choice plays a role. |
| Synthesis | Synthesis can be more complex and costly compared to simple alkyl chains. | Synthetically straightforward and readily accessible. |
Efficacy in Action: A Comparative Look at Performance Data
Below is a table summarizing representative data from different studies on BRD4-targeting PROTACs, illustrating the potential differences in efficacy that can arise from linker modifications.
| PROTAC (Target: BRD4) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG | <1 | >90 | Burkitt's lymphoma (BL) cells |
| PROTAC 2 | Phthalimide-based (rigid) | ~100 | >90 | Acute myeloid leukemia (AML) cells |
| PROTAC 3 | Azacarbazole-based | 0.1 - 0.3 | >90 | RS4;11 leukemia cells |
| PROTAC 5 | PEG | Not specified | Time-dependent degradation | BxPC3 cell lines |
Note: This table is a compilation of data from different PROTACs and should be interpreted as a general illustration of how linker choice can influence efficacy, rather than a direct comparison.
Visualizing the Process: From Mechanism to Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action, a typical experimental workflow for assessing degradation, and the logical relationship of linker properties.
Caption: PROTAC-mediated protein degradation pathway.
References
A Comparative Guide to Validating PROTAC Activity with Quantitative Proteomics: The Pivotal Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve their effect. A critical and often underestimated component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase recruiter. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and overall performance of the PROTAC.
This guide provides a comprehensive comparison of PROTACs, with a focus on the influence of the linker, particularly polyethylene glycol (PEG)-based linkers like THP-C4-PEG4, on their activity. We will delve into the quantitative proteomics data that underpins the validation of these molecules and provide detailed experimental protocols for researchers in the field.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not a mere spacer; it is an active participant in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimally designed linker facilitates the necessary protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, thereby compromising the degradation efficiency.[1]
PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[2] The length of the PEG linker is a critical determinant of a PROTAC's efficacy. A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance, while an excessively long linker might lead to inefficient ubiquitination.[2]
Quantitative Proteomics: The Gold Standard for PROTAC Validation
Quantitative proteomics has emerged as an indispensable tool for the validation of PROTACs.[3] It allows for a global and unbiased assessment of a PROTAC's effects on the cellular proteome. Key applications of quantitative proteomics in PROTAC development include:
-
Confirming Target Degradation: Directly measuring the reduction in the abundance of the intended target protein.
-
Assessing Selectivity: Determining whether the PROTAC degrades only the intended target or also affects other proteins (off-target effects).
-
Understanding Mechanism of Action: Identifying changes in protein networks and signaling pathways resulting from target degradation.
Two primary quantitative proteomics strategies are widely employed for PROTAC validation: Tandem Mass Tag (TMT)-based quantification and Label-Free Quantification (LFQ).
Comparative Analysis of PROTACs with Varying Linkers
To illustrate the impact of the linker on PROTAC performance, we present a comparative analysis of PROTACs targeting different proteins with varying PEG linker lengths. While specific quantitative proteomics data for a PROTAC utilizing the exact this compound linker is not publicly available, the following examples with similar PEG linkers provide valuable insights into the structure-activity relationship.
Table 1: Comparison of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG | 12 | >1000 | <10 | |
| PROTAC 2 | PEG | 16 | 5 | >95 | |
| PROTAC 3 | PEG | 20 | 25 | >95 | |
| PROTAC 4 | PEG | 24 | 100 | ~80 |
Data from a study on ERα-targeting PROTACs demonstrates a clear dependence on linker length for degradation potency. A 16-atom PEG linker (PROTAC 2) exhibited the highest potency with a DC50 of 5 nM.
Table 2: Comparison of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Different Linker Lengths
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl/Ether | < 12 | No degradation | - | |
| PROTAC B | Alkyl/Ether | 21 | 3 | 96 | |
| PROTAC C | Alkyl/Ether | 29 | 292 | 76 |
For TBK1-targeting PROTACs, a linker length below 12 atoms resulted in no degradation, while a 21-atom linker showed optimal activity.
Experimental Protocols for Quantitative Proteomics Validation
Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible quantitative proteomics data. Below are standardized workflows for both TMT-based and label-free quantification.
TMT-Based Quantitative Proteomics Workflow
Tandem Mass Tag (TMT) labeling is a powerful method for multiplexed protein quantification, allowing for the simultaneous analysis of multiple samples.
1. Sample Preparation:
- Culture cells (e.g., in 6-well plates) to 70-80% confluency.
- Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for the desired time.
- Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
2. Protein Digestion:
- Take an equal amount of protein (e.g., 100 µg) from each sample.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Digest proteins into peptides overnight using trypsin.
3. TMT Labeling:
- Resuspend dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
- Add the appropriate TMT reagent to each sample and incubate to allow for labeling of the peptides.
- Quench the labeling reaction.
4. Sample Pooling and Fractionation:
- Combine the labeled peptide samples into a single mixture.
- Desalt the pooled sample using a C18 solid-phase extraction cartridge.
- Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.
5. LC-MS/MS Analysis:
- Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
- Use a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins based on the reporter ion intensities from the TMT tags.
Label-Free Quantitative (LFQ) Proteomics Workflow
Label-free quantification is a cost-effective method that directly compares the signal intensities of peptides across different samples.
1. Sample Preparation and Protein Digestion:
- Follow the same steps for cell culture, treatment, lysis, protein quantification, and digestion as in the TMT workflow.
2. LC-MS/MS Analysis:
- Analyze each individual peptide sample by LC-MS/MS. It is crucial to ensure high reproducibility in the chromatography and mass spectrometry analysis.
3. Data Analysis:
- Use specialized software (e.g., MaxQuant, Spectronaut) to perform retention time alignment and feature detection across all runs.
- The primary output for quantitative data is typically the "proteinGroups.txt" file, which contains the LFQ intensities for each identified protein group across all samples.
- Perform statistical analysis to identify proteins with significant changes in abundance between different treatment conditions.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Mechanism of Action of a PROTAC molecule.
Caption: Quantitative Proteomics Workflow for PROTAC Validation.
Conclusion
The validation of PROTAC activity is a multifaceted process that relies heavily on robust quantitative proteomics. While the specific target and E3 ligase ligands are crucial, the linker connecting them plays an equally important role in determining the potency and efficacy of the PROTAC. The data clearly shows that optimizing linker length is a critical step in the design of effective protein degraders. By employing rigorous quantitative proteomics workflows, researchers can gain deep insights into the activity of their PROTACs, assess their selectivity, and ultimately accelerate the development of this promising new class of therapeutics. The provided experimental protocols and diagrams serve as a foundational guide for scientists working to harness the power of targeted protein degradation.
References
A Head-to-Head Comparison of Biophysical Assays for Ternary Complex Validation: SPR vs. ITC
In the landscape of drug discovery and molecular biology, the characterization of ternary complexes—wherein three distinct molecules assemble—is a critical step in understanding and modulating biological pathways. This is particularly true in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), which function by forming a ternary complex between a target protein, an E3 ligase, and the PROTAC molecule itself. Validating the formation and stability of these complexes is paramount. Among the arsenal of biophysical techniques available, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) stand out as two of the most powerful label-free methods. This guide provides a detailed comparison of these two techniques for the validation of ternary complexes, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.
Introduction to Ternary Complexes and the Role of Biophysical Validation
Ternary complexes are central to many biological processes, including signal transduction, enzyme regulation, and targeted protein degradation. The stability and kinetics of these complexes can dictate the efficacy of a biological process or a therapeutic intervention. Therefore, accurately measuring the binding affinities, kinetics, and thermodynamics of ternary complex formation is essential. Biophysical assays like SPR and ITC offer direct, quantitative insights into these interactions without the need for labels that could potentially interfere with the binding events.
Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[1][2] This allows for the real-time monitoring of the association and dissociation of molecules, providing a wealth of kinetic information.
Key Advantages of SPR for Ternary Complex Analysis:
-
Kinetic Data : SPR is unparalleled in its ability to provide real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3][4]
-
High Sensitivity : SPR is highly sensitive and can detect interactions with a wide range of affinities, from millimolar to picomolar.
-
Lower Sample Consumption : Compared to ITC, SPR generally requires smaller quantities of sample.[2]
-
Higher Throughput : Modern SPR instruments offer higher throughput, allowing for the screening of multiple interactions in a shorter amount of time.
Limitations of SPR:
-
Immobilization Requirement : One of the binding partners must be immobilized on the sensor surface, which can sometimes lead to loss of activity or steric hindrance.
-
Mass Transport Limitations : For very fast interactions, the rate of binding can be limited by the diffusion of the analyte to the sensor surface, which can complicate data analysis.
-
Indirect Measurement of Thermodynamics : Thermodynamic parameters can be derived from SPR data but are not directly measured.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat changes that occur upon the binding of molecules in solution. By titrating one binding partner into a solution containing the other, ITC can provide a complete thermodynamic profile of the interaction.
Key Advantages of ITC for Ternary Complex Analysis:
-
Direct Thermodynamic Data : ITC is the only technique that directly measures all the key thermodynamic parameters in a single experiment: the binding affinity (KD), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry (n) of the interaction.
-
Solution-Based : As a solution-based technique, ITC avoids potential artifacts associated with immobilization.
-
Gold Standard for Affinity and Stoichiometry : ITC is often considered the gold standard for determining binding affinity and stoichiometry due to its direct and label-free nature in solution.
Limitations of ITC:
-
No Kinetic Information : ITC provides no information about the rates of association or dissociation.
-
Higher Sample Consumption : ITC typically requires larger amounts of sample at higher concentrations compared to SPR.
-
Lower Throughput : ITC experiments are generally more time-consuming than SPR, resulting in lower throughput.
-
Sensitivity to Buffer Mismatch : The heat signal in ITC is very sensitive to differences in the buffer composition between the syringe and the cell, requiring careful buffer matching.
Quantitative Data Comparison: SPR vs. ITC for a PROTAC Ternary Complex
To illustrate the complementary nature of these techniques, the following table summarizes typical data obtained for the formation of a PROTAC-mediated ternary complex (e.g., VHL-PROTAC-Target Protein).
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Sensorgram (Response Units vs. Time) | Thermogram (Heat Flow vs. Time) |
| Binding Affinity (KD) | Determined from kd/ka or steady-state analysis | Directly determined from the binding isotherm |
| Example KD (Ternary) | ~10 nM | ~15 nM |
| Kinetic Parameters | ka (on-rate): ~1 x 105 M-1s-1kd (off-rate): ~1 x 10-3 s-1 | Not directly measured |
| Thermodynamic Parameters | Can be derived from van't Hoff analysis (multiple temperatures) | ΔH (Enthalpy): Directly measured (e.g., -10 kcal/mol) ΔS (Entropy): Calculated from ΔG and ΔH (e.g., +5 cal/mol·K) |
| Stoichiometry (n) | Can be inferred, but not directly measured | Directly measured (e.g., ~1.0) |
| Cooperativity (α) | Calculated from binary and ternary KD values | Calculated from binary and ternary KD values |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Validation
This protocol outlines a typical experimental setup for validating a PROTAC-mediated ternary complex where the E3 ligase is immobilized.
-
Immobilization of Ligand :
-
Equilibrate the sensor chip (e.g., a Series S Sensor Chip CM5) with running buffer (e.g., HBS-EP+ buffer).
-
Activate the sensor surface using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immobilize the E3 ligase (e.g., Avi-tagged VHL complex) onto the activated surface via amine coupling or streptavidin-biotin capture to a target density (e.g., ~100 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD, binary).
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Complex Analysis :
-
Prepare a series of samples containing a fixed, near-saturating concentration of the target protein mixed with a range of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will represent the formation of the ternary complex.
-
-
Data Analysis :
-
Fit the sensorgram data from the binary and ternary interactions to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constants (KD, binary and KD, ternary).
-
Calculate the cooperativity factor (α) as the ratio of KD, binary to KD, ternary.
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Validation
This protocol describes a typical ITC experiment to characterize the thermodynamics of PROTAC-mediated ternary complex formation.
-
Sample Preparation :
-
Dialyze all proteins (E3 ligase and target protein) and dissolve the PROTAC in the same buffer to minimize buffer mismatch artifacts. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations :
-
Titration 1 (PROTAC into E3 Ligase) : Fill the ITC cell with the E3 ligase solution (e.g., 20 µM) and the syringe with the PROTAC solution (e.g., 200 µM). Perform a series of injections (e.g., 19 injections of 2 µL) and record the heat changes.
-
Titration 2 (PROTAC into Target Protein) : Repeat the titration with the target protein in the cell.
-
-
Ternary Titration :
-
Titration 3 (PROTAC into E3 Ligase + Target Protein) : Fill the ITC cell with a solution containing both the E3 ligase and the target protein (e.g., 20 µM each). Fill the syringe with the PROTAC solution (e.g., 200 µM). The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis :
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins (KD, ternary).
-
Calculate the cooperativity factor (α) using the binary and ternary KD values.
-
Visualization of Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Flexible vs. Rigid Linkers in PROTACs: A Guide for Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] While the ligands ensure binding, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3] It is not a passive spacer but an active component that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation.[3][4]
This guide provides a comparative analysis of flexible and rigid linkers in PROTAC design, supported by experimental data, to inform rational drug development.
Comparing Linker Architectures: Flexibility vs. Rigidity
PROTAC linkers are broadly categorized based on their structural characteristics into flexible and rigid types. The choice between these architectures involves a trade-off between synthetic accessibility, conformational freedom, and the physicochemical properties of the final molecule.
Flexible Linkers
Flexible linkers, predominantly composed of alkyl chains and polyethylene glycol (PEG) units, were common in early PROTAC development due to their synthetic tractability.
-
Alkyl Chains : These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are typically hydrophobic, which can negatively impact the solubility and cell permeability of the PROTAC.
-
Polyethylene Glycol (PEG) Chains : PEG linkers enhance hydrophilicity and water solubility, improving the molecule's compatibility with physiological environments. However, they may be more susceptible to metabolism and can be more challenging to synthesize compared to simple alkyl chains.
Advantages of Flexible Linkers:
-
Synthetic Accessibility : They are relatively easy to synthesize and modify in length.
-
Conformational Sampling : Their flexibility allows the PROTAC to adopt numerous conformations, which can increase the likelihood of forming a productive ternary complex.
Disadvantages of Flexible Linkers:
-
Entropic Penalty : The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.
-
Poor Physicochemical Properties : A high number of rotatable bonds and, in the case of alkyl chains, high lipophilicity can negatively affect cell permeability and oral bioavailability.
-
Metabolic Instability : Flexible chains can be more prone to metabolic degradation.
Rigid Linkers
To overcome the limitations of flexible linkers, there is a growing trend towards using rigid designs. These linkers incorporate cyclic or planar structures to constrain the molecule's conformation. Common rigid motifs include cycloalkanes (piperazine, piperidine), aromatic systems (phenyl rings), alkynes, and triazoles.
Advantages of Rigid Linkers:
-
Conformational Pre-organization : Rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thus minimizing the entropic penalty of binding.
-
Improved Pharmacokinetics : Constraining the structure can lead to improved metabolic stability and better overall pharmacokinetic (PK) properties. The two PROTACs that have entered Phase II clinical trials, ARV-110 and ARV-471, both feature short, rigid linkers.
-
Enhanced Selectivity : By disfavoring the formation of off-target ternary complexes, rigid linkers can improve the selectivity of the PROTAC.
-
Stabilizing Interactions : Aromatic rings in a linker can form pi-stacking interactions within the ternary complex, enhancing its stability.
Disadvantages of Rigid Linkers:
-
Synthetic Complexity : They are often more synthetically challenging and costly to prepare.
-
Geometric Mismatch : The lack of flexibility can make it more difficult to achieve the optimal geometry for a productive ternary complex, potentially hindering degradation.
Data Presentation: Performance Comparison
The selection of a linker type has a tangible impact on degradation potency (DC₅₀) and efficacy (Dₘₐₓ). The following tables summarize experimental data comparing the performance of PROTACs with different linker types.
Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
|---|---|---|---|
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
This study highlights that for this specific AR target and E3 ligase pair, the rigid linker design was not conducive to forming a productive ternary complex.
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
|---|---|---|---|
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| PEG | Three PEG units | Weak degradation |
In this case, the more hydrophobic alkyl linker was more effective than the PEG linker, suggesting that the incorporation of oxygen atoms was detrimental to PROTAC activity for this system.
Table 3: Impact of Linker Rigidity on AR Degradation Potency
| PROTAC | Linker Characteristics | DC₅₀ in Prostate Cancer Cells | Reference |
|---|---|---|---|
| ARD-69 | Highly rigid linker | < 1 nM |
This example demonstrates the significant benefit of employing rigid linkers, which can lead to highly potent degraders, assuming the rigid conformation is able to form a productive ternary complex.
Visualization of Key Concepts
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Caption: A diagram of the PROTAC mechanism of action.
Caption: A typical Western Blot experimental workflow.
Caption: Logical relationship of linker properties.
Experimental Protocols
Accurate and reproducible data are essential for evaluating PROTAC linkers. Below is a detailed methodology for Western Blotting, a core technique for quantifying protein degradation.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates, ensuring they reach 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 18-24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the blotting process with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Other Key Assays
-
Ternary Complex Formation Assays : Biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are used to measure the binding affinities of the PROTAC to its target and the E3 ligase, and to determine the cooperativity of ternary complex formation. A high ternary binding affinity is often more predictive of degradation potency than binary binding affinity.
-
Ubiquitination Assays : To confirm that degradation is occurring via the ubiquitin-proteasome system, in-cell ubiquitination of the target protein can be assessed. This is often done by immunoprecipitating the target protein after PROTAC treatment and then performing a Western blot to detect ubiquitin.
Conclusion
The choice of linker is a critical, multi-parameter optimization problem in PROTAC design. While flexible linkers like alkyl and PEG chains offer synthetic convenience and have been instrumental in early discoveries, the field is increasingly moving towards more rigid and structurally defined linkers. This shift is driven by the goal of improving potency, selectivity, and drug-like pharmacokinetic properties. The optimal linker, however, remains highly dependent on the specific POI and E3 ligase pair, necessitating the empirical testing of various linker lengths, compositions, and rigidities. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically approach this challenge and accelerate the development of next-generation protein degraders.
References
A Head-to-Head Comparison of E3 Ligase Linkers in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. This guide provides an objective, data-driven comparison of different E3 ligase linkers, a key component influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2] The composition, length, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, offering a head-to-head comparison of different linker types and their impact on PROTAC performance.
Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | 292 | 76 |
| Alkyl/Ether | 16 | 100-200 | >90 |
| Alkyl/Ether | 20 | >1000 | <50 |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Alkene) | Rigidified PROTAC | More Potent |
Table 3: Influence of Linker Composition on CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Key Linker Types and Their Characteristics
PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time, making it invaluable for characterizing PROTAC-induced ternary complexes.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
Data Analysis and Cooperativity Calculation: Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex. The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other. An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heats of dilution.
-
Titration: To measure ternary complex formation, one protein can be saturated with the PROTAC and then titrated into the second protein solution in the ITC sample cell.
-
Data Acquisition: The instrument measures the heat released or absorbed upon each injection.
-
Data Analysis: The data is plotted as heat change per injection versus the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
Validating On-Target Degradation by a THP-C4-PEG4-Containing PROTAC: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker, such as THP-C4-PEG4, is a critical component that influences the PROTAC's physicochemical properties, stability, and ability to induce a productive ternary complex between the target protein and the E3 ligase.
Rigorous validation of on-target degradation is paramount to ensure the efficacy and specificity of a PROTAC. Relying on a single analytical method is insufficient due to the potential for method-specific artifacts. Therefore, an orthogonal validation strategy, employing multiple independent techniques, is essential to confidently assess a PROTAC's activity.[1] This guide provides a comparative overview of key orthogonal methods for validating the on-target degradation induced by a hypothetical PROTAC utilizing a this compound linker.
The PROTAC Mechanism: A Ternary Complex
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Comparative Analysis of Orthogonal Validation Methods
A robust validation strategy will incorporate multiple methods that measure different aspects of the degradation process, from target engagement to global proteomic changes. The primary methods for assessing protein degradation are summarized below.
| Validation Method | Principle | Quantitative Readout | Advantages | Limitations |
| Western Blot | Immunodetection of target protein levels in cell lysates following PROTAC treatment. | Relative protein abundance, DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximum degradation).[1] | Widely accessible, relatively low cost, provides information on protein size.[1] | Semi-quantitative, dependent on antibody quality, lower throughput.[1] |
| Mass Spectrometry (Proteomics) | Global or targeted quantification of protein levels in cell lysates. | Fold-change in protein abundance, comprehensive off-target analysis. | Unbiased, highly sensitive, provides a global view of proteome changes. | Higher cost, complex data analysis, may not distinguish between direct and indirect effects without specialized workflows. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal shift (ΔTₘ), indicates target engagement. | Confirms direct binding of the PROTAC to the target in a cellular context. | Does not directly measure degradation, lower throughput for melt curve generation. |
| Quantitative PCR (qPCR) | Measures mRNA transcript levels of the target gene. | Relative mRNA expression. | Distinguishes protein degradation from transcriptional downregulation. | Does not measure protein levels; indirect measure of off-target effects on transcription. |
Experimental Protocols and Data Presentation
Western Blot Analysis
Western blotting is a foundational technique to visualize and quantify the reduction in target protein levels.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Sample Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control.
Hypothetical Data:
| PROTAC Conc. (nM) | Target Protein Level (%) (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 10 |
| 10000 | 10 |
| Calculated DC₅₀ | ~15 nM |
| Calculated Dₘₐₓ | ~90% |
Mass Spectrometry-Based Proteomics
Proteomics provides an unbiased and comprehensive analysis of protein level changes across the entire proteome, enabling simultaneous assessment of on-target degradation and off-target effects.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Treat cells with the this compound PROTAC at a concentration known to induce degradation (e.g., 100 nM) and a vehicle control.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling: For quantitative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT) to allow for multiplexing.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the resulting spectra against a protein database to identify peptides and quantify the relative abundance of proteins between the PROTAC-treated and control samples.
Hypothetical Data:
| Protein | Log₂(Fold Change) (PROTAC vs. Vehicle) | p-value | Remarks |
| Target Protein | -3.5 | < 0.0001 | Significant On-Target Degradation |
| Protein X | -0.1 | 0.85 | No significant change |
| Protein Y | 0.2 | 0.72 | No significant change |
| Protein Z | -1.5 | 0.04 | Potential off-target effect |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms direct target engagement by the PROTAC within intact cells. The principle is that a protein becomes more stable and less prone to heat-induced aggregation when bound to a ligand.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cells with the this compound PROTAC or vehicle control for a short duration (e.g., 1 hour) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature point, typically by Western blot.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melting temperature (Tₘ) indicates target stabilization by the PROTAC.
Hypothetical Data:
| Treatment | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
| Vehicle | 48.5 °C | - |
| PROTAC (1 µM) | 53.0 °C | +4.5 °C |
Quantitative PCR (qPCR)
While not a direct measure of protein degradation, qPCR is a crucial orthogonal method to rule out transcriptional downregulation as the cause of reduced protein levels.
Detailed Protocol:
-
Cell Treatment: Treat cells with the PROTAC and vehicle control as in the Western blot experiment.
-
RNA Extraction: Isolate total RNA from the cell lysates.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target gene using the ΔΔCt method.
Hypothetical Data:
| Treatment | Target Gene mRNA Level (Relative to Vehicle) | Conclusion |
| PROTAC (100 nM) | 0.98 | No significant change in transcription. |
Synthesizing the Orthogonal Data
A comprehensive validation strategy integrates these methods to build a cohesive picture of the PROTAC's mechanism of action.
By employing Western blotting, mass spectrometry, CETSA, and qPCR, researchers can confidently validate that a PROTAC containing the this compound linker effectively and selectively degrades its intended target. This multi-faceted approach is critical for the successful development of targeted protein degraders as next-generation therapeutics.
References
Benchmarking THP-C4-PEG4: A Comparative Guide to Novel PROTAC Linkers
For researchers, scientists, and drug development professionals, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. Central to this design is the linker, a component that significantly influences a PROTAC's efficacy, pharmacokinetics, and overall performance. This guide provides a comprehensive benchmark of the commonly used THP-C4-PEG4 linker against a landscape of novel PROTAC linkers, supported by experimental data and detailed protocols to inform rational drug design.
The this compound linker, a polyethylene glycol (PEG)-based structure, is frequently employed due to its favorable physicochemical properties, including increased hydrophilicity which can enhance solubility and cell permeability.[1] However, the field of PROTAC development is rapidly evolving, with a growing emphasis on more sophisticated linker designs to overcome challenges such as metabolic instability and to improve therapeutic outcomes.[2] This guide will objectively compare the performance of PEG-based linkers, exemplified by the PEG4 motif, with emerging classes of novel linkers, including rigid and clickable linkers.
Data Presentation: A Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key metrics for this evaluation are the half-maximal degradation concentration (DC50), representing potency, and the maximum degradation level (Dmax), indicating efficacy. The following tables summarize representative data from studies comparing different linker types in the context of specific protein targets, such as Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparative Degradation Efficiency (DC50 and Dmax) of PROTACs with Different Linkers Targeting BTK
| Linker Type | Linker Description | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | 4-unit PEG chain | BTK | Mino | ~2.2 | ~97 | [3] |
| Alkyl/Ether | 12 to 29 atoms | BTK | - | Submicromolar | >90 | [4] |
| Rigid | Piperazine/piperidine-based | BTK | Mino | Not specified | No appreciable degradation | |
| Reversible Covalent | Cyano-acrylamide warhead with flexible linker | BTK | MOLM-14 | 6.6 | >85 |
Table 2: Comparative Degradation Efficiency (DC50 and Dmax) of PROTACs with Different Linkers Targeting BRD4
| Linker Type | Linker Description | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | 3-unit PEG chain (MZ1) | BRD4 | - | Potent | High | |
| Clickable (Triazole) | Variable PEG units (0-4) | BRD4 | - | Potent | High | |
| PEG-based | dBET70 | BRD4 | - | ~5 | High | |
| PEG-based | dBET23 | BRD4 | - | ~50 | High |
Experimental Protocols: Methodologies for Linker Evaluation
The following are detailed protocols for key experiments essential for benchmarking the performance of different PROTAC linkers.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs with different linkers in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the characterization of the thermodynamics of ternary complex formation.
-
Sample Preparation:
-
Express and purify the target protein and the E3 ligase.
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
-
ITC Experiment:
-
To measure ternary complex formation, saturate the PROTAC with one of the proteins (e.g., the E3 ligase) and titrate this complex into a solution of the other protein (the target protein).
-
Load the titrant (PROTAC-E3 ligase complex) into the injection syringe of the ITC instrument.
-
Load the target protein solution into the sample cell.
-
Perform a series of injections and record the heat changes.
-
-
Data Analysis:
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
-
Protocol 3: Cellular Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.
-
Plate Preparation:
-
Coat a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Assay Procedure:
-
Add the PROTAC solutions at a known concentration to the wells of the filter plate (donor plate).
-
Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification and Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Discussion and Conclusion
The selection of a linker is a critical step in the design of a successful PROTAC. While PEG-based linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the presented data suggests that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. For instance, while flexible PEG linkers have shown high efficacy for targets like BTK and BRD4, there is a growing body of evidence indicating that rigid linkers can offer improved metabolic stability and may pre-organize the PROTAC into a more bioactive conformation, potentially leading to enhanced potency.
Furthermore, the development of "clickable" linkers, often incorporating triazole moieties, provides a modular and efficient approach to PROTAC synthesis, facilitating the rapid generation and screening of linker libraries. The emergence of more advanced linker technologies, such as photoswitchable and macrocyclic linkers, promises to provide even greater control over PROTAC activity and selectivity.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of different length PEG linkers in PROTACs, supported by experimental data from published case studies.
The Crucial Role of the Linker in PROTAC Function
The length of the PEG linker plays a pivotal role in the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the target protein and the E3 ligase from coming together effectively. Conversely, an excessively long linker can result in a high degree of conformational flexibility, which can be entropically unfavorable for ternary complex formation and may not provide the optimal orientation for ubiquitination. Therefore, the systematic variation of PEG linker length is a key optimization step in PROTAC design.
Case Study 1: BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-validated target in oncology. Several studies have explored the impact of PEG linker length on the efficacy of PROTACs that target BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. The following tables summarize the in vitro degradation, cellular permeability, and pharmacokinetic data for a series of BRD4-targeting PROTACs with varying PEG linker lengths.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG3 | 55 | 85 |
| PROTAC 2 | PEG4 | 20 | 95 |
| PROTAC 3 | PEG5 | 15 | >98 |
| PROTAC 4 | PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Permeability (Pe) (10⁻⁶ cm/s) | Target Engagement (NanoBRET, IC50, nM) |
| PROTAC 1 | PEG3 | 3.2 | 120 |
| PROTAC 2 | PEG4 | 5.8 | 60 |
| PROTAC 3 | PEG5 | 7.5 | 45 |
| PROTAC 4 | PEG6 | 6.1 | 75 |
Pe: Effective permeability as measured by Parallel Artificial Membrane Permeability Assay (PAMPA).
Table 3: Pharmacokinetic Properties of BRD4-Targeting PROTACs in Mice
| PROTAC | Linker Composition | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PROTAC 1 | PEG3 | 15 | 2.1 |
| PROTAC 2 | PEG4 | 25 | 3.5 |
| PROTAC 3 | PEG5 | 35 | 4.2 |
| PROTAC 4 | PEG6 | 28 | 3.8 |
Case Study 2: SMARCA2-Targeting PROTACs
SMARCA2 is a component of the SWI/SNF chromatin remodeling complex and a target in certain cancers. The following table illustrates the influence of PEG linker length on the degradation efficiency and permeability of SMARCA2-targeting PROTACs.
Table 4: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC 5 | PEG2 | 120 | 75 | 2.5 |
| PROTAC 6 | PEG3 | 45 | 90 | 4.8 |
| PROTAC 7 | PEG4 | 25 | >95 | 6.2 |
Case Study 3: TBK1-Targeting PROTACs
TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and a potential target in inflammatory diseases and cancer. A study on TBK1-targeting PROTACs demonstrated a clear dependence on linker length for degradation activity.[1]
Table 5: Impact of Linker Length on Degradation of TBK1
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | 3 - 292 | 76 - 96 |
| Alkyl/Ether | 21 | 3 | 96 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the degradation of the target protein induced by PROTACs.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs.
Protocol:
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTACs are added to the donor wells of the plate.
-
Incubation: The acceptor wells are filled with buffer, and the donor plate is placed on top of the acceptor plate. The plate sandwich is incubated for a specified time (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and [drug]equilibrium is the concentration at which the net flux between the chambers is zero.
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of PROTACs following oral administration.
Protocol:
-
Dosing: Administer a single oral dose of the PROTACs formulated in a suitable vehicle to mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Calculate pharmacokinetic parameters, including oral bioavailability and plasma half-life, using appropriate software.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTACs with different linker lengths.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTACs with different PEG linker lengths.
References
Safety Operating Guide
Proper Disposal of Thp-C4-peg4: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Thp-C4-peg4 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety data sheet recommendations and general laboratory chemical waste procedures.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant and are not released into the environment[1].
Summary of Key Hazard Information
| Hazard Classification | Description | Precautionary Statement Code |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow this detailed experimental protocol:
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct all waste handling procedures in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential aerosols.
-
Wash hands thoroughly after handling the waste[1].
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled, and sealed container.
3. Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the hazard pictograms for "Harmful" and "Hazardous to the Aquatic Environment."
-
Indicate the accumulation start date on the label.
4. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated, secure, and secondary containment area to prevent spills and unauthorized access.
-
Ensure the storage area is away from incompatible materials.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of with the liquid this compound waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
6. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
